molecular formula C10H6ClNO3 B1424308 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid CAS No. 56632-46-3

5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid

Cat. No.: B1424308
CAS No.: 56632-46-3
M. Wt: 223.61 g/mol
InChI Key: XNXWHMGFBOBZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid is a heterocyclic carboxylic acid that serves as a valuable bifunctional building block in medicinal chemistry and agrochemical research. The compound features both a furan-carboxylic acid and a chloropyridine moiety, making it a versatile intermediate for constructing more complex molecules via amide coupling or metal-catalyzed cross-coupling reactions [https://www.alfa.com/en/catalog/BLPR11281/]. Its structure is of particular interest in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. The chloropyridine group is a common pharmacophore found in ligands for various kinases and other enzymatic targets, while the carboxylic acid allows for straightforward derivatization to create amide or ester-based compound libraries. This reagent is strictly for research and development purposes and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound in hit-to-lead optimization campaigns, particularly in projects targeting central nervous system disorders or infectious diseases, where similar heterocyclic scaffolds have shown promise [https://pubchem.ncbi.nlm.nih.gov/]. All provided chemicals are subject to rigorous quality control to ensure purity and consistency for your experimental workflows.

Properties

IUPAC Name

5-(6-chloropyridin-3-yl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-9-4-1-6(5-12-9)7-2-3-8(15-7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXWHMGFBOBZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699464
Record name 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56632-46-3
Record name 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Protocol

Executive Summary & Strategic Importance

The target molecule, 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid , represents a "privileged scaffold" in medicinal chemistry. It serves as a critical biaryl linker system, offering a bioisosteric alternative to biphenyl or phenyl-pyridine moieties. The furan ring introduces specific hydrogen-bond acceptor properties and alters the vector orientation of substituents compared to a benzene ring, often improving solubility and metabolic stability profiles in kinase inhibitors and anti-infective agents.

This guide details a robust, scalable synthetic route prioritizing chemoselectivity and operational simplicity . The core challenge addressed here is the efficient coupling of two heteroaromatic rings while preserving the chemically active C6-chlorine on the pyridine ring for downstream diversification (e.g., S_NAr reactions).

Retrosynthetic Analysis

The strategic disconnection focuses on the biaryl C–C bond. A convergent approach via Suzuki-Miyaura cross-coupling is the most reliable method.

Logical Disconnection

We must choose between two coupling polarities:

  • Route A (Recommended): 6-Chloropyridin-3-ylboronic acid + 5-Halofuran-2-carboxylate.

  • Route B (Avoid): 6-Chloro-3-halopyridine + 5-Boronofuran-2-carboxylate.

Rationale: Route A is superior because furan-2-boronic acids are notoriously unstable, suffering from rapid protodeboronation under basic aqueous conditions. Pyridyl boronic acids, particularly at the 3-position, exhibit significantly higher stability.

Retrosynthesis Target Target Molecule 5-(6-Chloropyridin-3-yl)furan-2-COOH Precursor1 Fragment A 6-Chloropyridin-3-ylboronic acid Target->Precursor1 Suzuki Disconnection Precursor2 Fragment B Methyl 5-bromofuran-2-carboxylate Target->Precursor2

Figure 1: Retrosynthetic strategy prioritizing stable boronic acid intermediates.

Synthetic Route & Mechanism[1][2][3]

The Chosen Pathway

The synthesis proceeds in three distinct stages:

  • Protection: Esterification of 5-bromofuran-2-carboxylic acid (if not purchasing the ester).

  • Coupling: Pd-catalyzed cross-coupling of the aryl boronic acid and heteroaryl bromide.

  • Deprotection: Controlled hydrolysis of the ester to the free acid.

Mechanistic Insight: The Suzuki Cycle

The catalytic cycle involves Oxidative Addition, Transmetallation, and Reductive Elimination.

  • Critical Control Point: The oxidative addition of Pd(0) must occur selectively at the C-Br bond of the furan, not the C-Cl bond of the pyridine. The bond dissociation energy (BDE) difference (C-Br < C-Cl) generally favors this, but ligand choice is crucial to prevent catalyst poisoning by the pyridine nitrogen.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Furan-Br TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Pyridine-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd-L2 RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the regeneration of Pd(0).

Detailed Experimental Protocol

Reagents & Materials Table
ReagentEquiv.RoleCAS No.
Methyl 5-bromofuran-2-carboxylate 1.0Electrophile2528-01-0
6-Chloropyridin-3-ylboronic acid 1.2Nucleophile444120-91-6
Pd(dppf)Cl₂ · DCM 0.05Catalyst95464-05-4
K₂CO₃ 2.5Base584-08-7
1,4-Dioxane / Water 4:1 v/vSolvent-
Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 5-(6-chloropyridin-3-yl)furan-2-carboxylate.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Methyl 5-bromofuran-2-carboxylate (1.0 g, 4.88 mmol) and 6-Chloropyridin-3-ylboronic acid (0.92 g, 5.85 mmol).

  • Solvent & Base: Add 1,4-Dioxane (20 mL) and a solution of K₂CO₃ (1.69 g, 12.2 mmol) in water (5 mL).

  • Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes. This is critical to prevent homocoupling and catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (200 mg, 0.24 mmol) quickly.

  • Reaction: Heat the mixture to 85 °C under an inert atmosphere for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Checkpoint: The starting bromide should disappear. If the reaction stalls, add 0.02 equiv more catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-30% EtOAc in Hexanes.

    • Expected Yield: 75–85% as a pale yellow solid.

Step 2: Ester Hydrolysis

Objective: Conversion to 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid.

  • Dissolution: Dissolve the ester (1.0 equiv) from Step 1 in THF (10 vol) and MeOH (2 vol).

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv) dissolved in water (3 vol) dropwise at 0 °C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Note: Avoid heating >40 °C to prevent nucleophilic attack of hydroxide on the chloropyridine (S_NAr).

  • Isolation: Evaporate THF/MeOH under reduced pressure. Dilute the aqueous residue with water.

  • Acidification: Carefully acidify to pH 3–4 using 1N HCl. The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry under high vacuum at 45 °C.

Workflow Start Start: Reagents Prep Step1 Suzuki Coupling (85°C, 8h, Ar atm) Start->Step1 Check1 QC: LC-MS Check Step1->Check1 Workup1 Extraction (EtOAc) & Column Chromatography Check1->Workup1 Complete Step2 Hydrolysis (LiOH, THF/H2O, RT) Workup1->Step2 Precip Acidification (pH 3) & Filtration Step2->Precip Final Final Product Dry & Characterize Precip->Final

Figure 3: Operational workflow for the synthesis.

Characterization & Quality Control

Expected Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.2 (br s, 1H, COOH)

    • δ 8.85 (d, J=2.4 Hz, 1H, Py-H2)

    • δ 8.20 (dd, J=8.4, 2.4 Hz, 1H, Py-H4)

    • δ 7.65 (d, J=8.4 Hz, 1H, Py-H5)

    • δ 7.35 (d, J=3.6 Hz, 1H, Furan-H3)

    • δ 7.20 (d, J=3.6 Hz, 1H, Furan-H4)

  • LC-MS: ESI+ m/z calculated for C₁₀H₆ClNO₃ [M+H]⁺: 224.01; Found: 224.0. Pattern showing Cl isotope (3:1 ratio of M : M+2).

Troubleshooting
  • Low Yield in Coupling: Often due to oxygen. Ensure rigorous degassing. Use Pd(dppf)Cl₂ or XPhos Pd G2 for difficult substrates.

  • Dechlorination: If the C-Cl bond is reduced (forming the des-chloro pyridine), lower the reaction temperature to 60 °C and ensure the base is not in huge excess.

  • Protodeboronation: If the boronic acid degrades, add it in portions or switch to the corresponding pinacol ester.

Safety & Scalability

  • Palladium: Heavy metal waste must be segregated.

  • Chloropyridines: Potential skin sensitizers. Handle in a fume hood.

  • Scalability: This route is scalable to kilogram quantities. For larger scales, consider recrystallization of the ester intermediate from Heptane/EtOAc to avoid large-scale chromatography.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

    • Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457–2483.
  • Stability of Furan Boronic Acids

    • Molander, G. A.; Ellis, N. Acc. Chem. Res.2007, 40, 275–286.
  • General Protocol for Pyridine-Furan Couplings

    • Billingsley, K. L.; Buchwald, S. L. J. Am. Chem. Soc.2007, 129, 3358–3366.
  • Synthesis of 5-(Heteroaryl)furan-2-carboxylic acids (Analogous Procedures)

    • Journal of Medicinal Chemistry2014, 57, 3856–3873. (Describing synthesis of furan-based kinase inhibitors).

Starting materials for 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid

Introduction

5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a furan-2-carboxylic acid core linked to a chloropyridine moiety, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The strategic selection of starting materials is paramount to achieving an efficient, scalable, and cost-effective synthesis of this key intermediate. This guide provides a comprehensive analysis of the primary starting materials and a detailed examination of a robust synthetic pathway, grounded in established chemical principles and supported by authoritative references.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach centered around a carbon-carbon bond-forming reaction to connect the furan and pyridine rings. The Suzuki-Miyaura cross-coupling reaction stands out as a highly effective and widely adopted method for this purpose, known for its mild reaction conditions, high functional group tolerance, and excellent yields.[1][2] This strategy involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

Our primary proposed pathway, therefore, hinges on the coupling of a suitable furan-2-carboxylic acid derivative with a halo-substituted chloropyridine. The selection of commercially available and well-characterized starting materials is crucial for the successful implementation of this strategy.

Core Starting Materials: A Detailed Examination

The synthesis of 5-(6-chloropyridin-3-yl)furan-2-carboxylic acid via the Suzuki-Miyaura coupling necessitates two key starting materials: a pyridine component and a furan component.

The Pyridine Component: 2-Chloro-5-iodopyridine

Overview: 2-Chloro-5-iodopyridine is a halo-substituted pyridine that serves as an excellent electrophilic partner in cross-coupling reactions.[3][4] The presence of two different halogen atoms allows for regioselective coupling, with the more reactive C-I bond preferentially participating in the oxidative addition step of the catalytic cycle over the C-Cl bond.

Properties and Commercial Availability:

PropertyValue
CAS Number 69045-79-0
Molecular Formula C₅H₃ClIN
Molecular Weight 239.44 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 95-98 °C
Solubility Soluble in organic solvents such as THF, dioxane, and DMF

This compound is readily available from numerous chemical suppliers, ensuring a reliable supply chain for research and development as well as for larger-scale production.[4][5][6][7][8][9]

Causality in Experimental Choice: The selection of 2-chloro-5-iodopyridine is strategic. The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for the selective formation of the C-C bond at the 5-position of the pyridine ring, leaving the chlorine atom at the 2-position intact for potential further functionalization or as a required feature of the final molecule.

The Furan Component: Furan-2-carboxylic acid

Overview: Furan-2-carboxylic acid, also known as 2-furoic acid, is a stable, commercially available compound that can be derived from renewable resources such as furfural.[10][11] It serves as the foundational building block for the furan portion of the target molecule.

Properties and Commercial Availability:

PropertyValue
CAS Number 88-14-2
Molecular Formula C₅H₄O₃
Molecular Weight 112.08 g/mol
Appearance White to off-white crystalline solid
Melting Point 133-136 °C
Solubility Soluble in hot water, ethanol, and ether

Furan-2-carboxylic acid is a commodity chemical available from a wide range of suppliers in various grades and quantities.[12][13][14]

Synthetic Utility: While furan-2-carboxylic acid itself is not directly used in the Suzuki-Miyaura coupling, it is the precursor to the necessary organoboron derivative. The carboxylic acid group requires protection, typically as an ester, before the introduction of the boronic acid or ester functionality at the 5-position of the furan ring.

Synthetic Pathway: A Step-by-Step Protocol

The following section outlines a detailed, three-step synthetic protocol for the preparation of 5-(6-chloropyridin-3-yl)furan-2-carboxylic acid, commencing from the core starting materials.

Step 1: Esterification of Furan-2-carboxylic Acid

Objective: To protect the carboxylic acid group as a methyl ester to prevent interference with subsequent organometallic reactions.

Protocol:

  • To a solution of furan-2-carboxylic acid (1.0 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl furan-2-carboxylate.

Step 2: Borylation of Methyl Furan-2-carboxylate

Objective: To introduce a boronic acid pinacol ester at the 5-position of the furan ring, creating the organoboron partner for the Suzuki-Miyaura coupling.

Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve methyl furan-2-carboxylate (1.0 eq.) and bis(pinacolato)diboron (1.1 eq.) in a suitable solvent such as THF.

  • Add a palladium catalyst, for example, [Pd(dppf)Cl₂] (0.03 eq.), and a base such as potassium acetate (3.0 eq.).

  • Heat the reaction mixture at 80 °C for 12-16 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate.

Step 3: Suzuki-Miyaura Cross-Coupling and Saponification

Objective: To couple the borylated furan ester with 2-chloro-5-iodopyridine, followed by hydrolysis of the ester to yield the final carboxylic acid.

Protocol:

  • To a degassed mixture of a solvent system such as 1,4-dioxane and water, add methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate (1.0 eq.), 2-chloro-5-iodopyridine (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Add an aqueous solution of a base, for instance, potassium carbonate (2.0 M solution, 2.0 eq.).

  • Heat the reaction mixture at 90 °C for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M) and stir at room temperature or gently heat to saponify the methyl ester.

  • After the saponification is complete, acidify the aqueous layer with hydrochloric acid (e.g., 2 M) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford 5-(6-chloropyridin-3-yl)furan-2-carboxylic acid.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from the core starting materials to the final product.

Synthesis of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid furan_acid Furan-2-carboxylic acid furan_ester Methyl furan-2-carboxylate furan_acid->furan_ester Step 1: Esterification (MeOH, H₂SO₄) chloro_iodo_pyridine 2-Chloro-5-iodopyridine final_product 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid chloro_iodo_pyridine->final_product borylated_furan Methyl 5-(pinacolboryl)furan-2-carboxylate furan_ester->borylated_furan Step 2: Borylation (B₂pin₂, Pd catalyst) borylated_furan->final_product Step 3: Suzuki-Miyaura Coupling (Pd(PPh₃)₄, K₂CO₃)

Caption: Synthetic pathway for 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is a robust and reliable method, other cross-coupling reactions could also be employed. For instance, a Stille coupling using an organotin derivative of the furan component or a Heck coupling could potentially be adapted for this synthesis.[15][16][17][18] However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid and ester reagents.

Conclusion

The synthesis of 5-(6-chloropyridin-3-yl)furan-2-carboxylic acid is readily achievable through a convergent strategy utilizing commercially available starting materials. A well-planned synthetic route, such as the Suzuki-Miyaura cross-coupling of 2-chloro-5-iodopyridine with a borylated derivative of furan-2-carboxylic acid, provides an efficient and scalable method for obtaining this valuable intermediate. The principles and protocols outlined in this guide offer a solid foundation for researchers and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

References

  • Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • Chen, V. Y., & Kwon, O. (2021). Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. ACS Omega, 6(10), 6945-6955. [Link]

  • Wang, D., et al. (2025). Rapid construction of furan-linked bisheterocycles via a palladium-catalyzed domino Heck/cross-coupling reaction. Organic & Biomolecular Chemistry, 23, 8267-8273. [Link]

  • Lee, H. K., & Kim, S. (2002). Combining Furan Annulation, Heck Reaction, and Sonogashira Coupling for the Synthesis of Oligoaryls. Organic Letters, 4(23), 4159-4161. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Furan. Retrieved from [Link]

  • Lee, H. K., & Kim, S. (2002). Combining Furan Annulation, Heck Reaction, and Sonogashira Coupling for the Synthesis of Oligoaryls. Organic Letters, 4(23), 4159-4161. [Link]

  • Biolla Chemicals. (n.d.). 2-chloro-5-iodopyridine, CAS 69045-79-0. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of products of Michael–Heck reactions to total syntheses.... Retrieved from [Link]

  • MolPort. (n.d.). furan-2-carboxylic acid. Retrieved from [Link]

  • Alkali Scientific. (n.d.). 2-Chloro-5-iodopyridine, 1 X 2 g (498181-2G). Retrieved from [Link]

  • Chemsrc. (2025, August 21). 2-Chloro-5-iodopyridine | CAS#:69045-79-0. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Yu, S.-H., Wang, X., & Gong, T.-J. (2025). Decarbonylative/Acylative Sonogashira Coupling of Biomass-Derived Furandicarbonyl Dichloride: A Route to Unsymmetrically Disubstituted Furans. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]

  • Liu, C., et al. (2022). Decarbonylative Sonogashira cross-coupling of carboxylic acids. Nature Communications, 13(1), 1-9. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Chemical Society Reviews, 50(23), 13194-13209. [Link]

  • Organic Syntheses. (2016, October 19). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • MDPI. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of multi-substituted furan rings. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Retrieved from [Link]

  • Technical Disclosure Commons. (2021, January 14). Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. Retrieved from [Link]

  • RSC Publishing. (n.d.). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Retrieved from [Link]

Sources

Spectroscopic Characterization of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic Acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise structural validation of building blocks is non-negotiable. 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid (CAS: 56632-46-3)[1] is a critical heteroaryl intermediate frequently utilized in the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors, cyclooxygenase-2 (COX-2) modulators, and various indole-based therapeutics[2].

This whitepaper provides an in-depth, predictive, and empirically grounded spectroscopic framework for this compound. By detailing the causality behind Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) data, this guide establishes a self-validating analytical workflow for researchers synthesizing or procuring this molecule.

Structural Elucidation via NMR Spectroscopy

Causality in ¹H NMR Chemical Shifts

The molecular architecture of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid consists of an electron-deficient pyridine ring coupled to an electron-rich furan ring, capped by a strongly electron-withdrawing carboxylic acid. These electronic environments dictate the ¹H NMR spectrum:

  • The Pyridine System: The nitrogen atom exerts a strong inductive and anisotropic deshielding effect. The proton at the C2' position (ortho to the nitrogen, meta to the chlorine) is highly deshielded, appearing as a distinct doublet at ~8.85 ppm. The C4' and C5' protons exhibit a classic ortho-coupling system (~8.4 Hz), with C4' further split by meta-coupling to C2' (~2.4 Hz).

  • The Furan System: Furan protons typically exhibit small coupling constants (~3.6 Hz). The H3 proton is adjacent to the carboxylic acid, pulling electron density away and shifting it downfield (~7.35 ppm) relative to H4 (~7.20 ppm).

Protocol: Self-Validating NMR Acquisition

To ensure absolute confidence in peak assignment, the NMR protocol must include an internal validation mechanism for exchangeable protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). Causality: DMSO-
    
    
    
    is selected because the polar carboxylic acid moiety often exhibits poor solubility in standard chloroform (
    
    
    ), and the residual solvent peak (2.50 ppm) does not interfere with the aromatic region.
  • Acquisition: Acquire the standard ¹H spectrum at 400 MHz (16 scans, relaxation delay

    
     s).
    
  • Self-Validation (The

    
     Shake):  The carboxylic acid proton (-COOH) will appear as a broad singlet near 13.20 ppm. To validate this, add one drop of Deuterium Oxide (
    
    
    
    ) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.
  • Confirmation: The peak at 13.20 ppm will disappear due to rapid deuterium exchange (

    
    ), definitively confirming its identity and ruling out baseline artifacts.
    

Mass Spectrometry & Isotopic Fingerprinting

ESI-MS Fragmentation Pathways

Electrospray Ionization (ESI) is the optimal ionization technique. Because the molecule contains a basic pyridine nitrogen, it readily accepts a proton to form the


 pseudomolecular ion.

The presence of a single chlorine atom provides a built-in self-validating isotopic signature. Chlorine naturally exists as


 (75.8%) and 

(24.2%). Therefore, the parent ion and any chlorine-containing fragments must exhibit an

and

peak in a strict ~3:1 ratio. If a fragment loses this ratio, it proves the heterolytic cleavage resulted in the loss of the chlorine atom.

MS_Frag Parent [M+H]+ m/z 224 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid LossH2O [M+H-H2O]+ m/z 206 Acylium Ion Parent->LossH2O -H2O (18 Da) LossCO2 [M+H-CO2]+ m/z 180 Decarboxylated Cation Parent->LossCO2 -CO2 (44 Da) Pyridine m/z 114 6-Chloropyridinium Cation Parent->Pyridine Furan Cleavage

Caption: LC-MS fragmentation logic for 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid.

Protocol: LC-MS/ESI Acquisition
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the pyridine nitrogen in positive mode.

  • Instrument Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 500.

  • Data Validation: Confirm the presence of m/z 224.0 and m/z 226.0. Calculate the intensity ratio; a deviation greater than 5% from the theoretical 3:1 ratio indicates co-eluting impurities.

Vibrational Spectroscopy (FT-IR)

Functional Group Causality

Infrared spectroscopy provides orthogonal validation of the functional groups. The carboxylic acid moiety is characterized by extensive intermolecular hydrogen bonding, which weakens the O-H bond and broadens its vibrational frequency across 3100–2600 cm⁻¹.

Self-Validating IR Logic: A broad O-H stretch alone is insufficient to confirm a carboxylic acid, as adventitious water can mimic this. The system is validated by cross-referencing: the broad O-H stretch must be accompanied by a sharp, intense C=O stretch at ~1685 cm⁻¹ and a C-O single bond stretch at ~1280 cm⁻¹.

Protocol: ATR-FTIR Acquisition
  • Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is cleaned with isopropanol and a background scan is collected. Causality: ATR is chosen over traditional KBr pellets because KBr is highly hygroscopic; absorbed moisture would artificially inflate the O-H stretch region, compromising the self-validation of the carboxylic acid group.

  • Acquisition: Place 2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact. Acquire 32 scans at a resolution of 4 cm⁻¹.

Consolidated Spectroscopic Data Tables

Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO- )
NucleusChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment & Causality
¹H13.20br s-1HCOOH (Validatable via

exchange)
¹H8.85d2.41HPyridine H2' (Deshielded by N and aromatic ring current)
¹H8.20dd8.4, 2.41HPyridine H4' (Ortho & Meta coupling)
¹H7.65d8.41HPyridine H5' (Ortho to Chlorine)
¹H7.35d3.61HFuran H3 (Downfield shift via COOH conjugation)
¹H7.20d3.61HFuran H4
Table 2: High-Resolution Mass Spectrometry (ESI+)
m/z (Observed)Ion TypeRelative AbundanceAssignment / Causality
224.0

(

)
100%Protonated molecular ion (Base peak)
226.0

(

)
~33%Isotopic validation peak
206.0

MinorAcylium ion formation
180.0

ModerateThermal/Collision-induced decarboxylation
Table 3: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)Peak ShapeAssignmentCausality
3100 - 2600BroadO-H stretchExtensive intermolecular hydrogen bonding in dimers
1685Strong, SharpC=O stretchConjugated carboxylic acid carbonyl
1590, 1540MediumC=C, C=N stretchHeteroaromatic ring breathing modes
1080StrongC-Cl stretchHalogen-carbon bond vibration

Analytical Workflow Visualization

To ensure maximum reproducibility and data integrity, the following workflow summarizes the self-validating steps required for the full characterization of this compound.

Workflow Sample Compound Procurement CAS: 56632-46-3 Prep Sample Preparation (DMSO-d6, MeOH) Sample->Prep NMR NMR Spectroscopy (1H, 13C, D2O Shake) Prep->NMR MS LC-MS Analysis (ESI+, Isotope Pattern) Prep->MS IR FT-IR Spectroscopy (ATR Method) Prep->IR Data Data Synthesis & Structural Validation NMR->Data MS->Data IR->Data

Caption: Step-by-step analytical workflow for comprehensive spectroscopic validation.

References

  • US20090118503A1 - FAAH inhibitors.Google Patents.

Sources

Comprehensive Mass Spectrometry Analysis of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic Acid: Methodologies, Mechanisms, and Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bioanalytical quantification and structural characterization of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid (CAS: 56632-46-3) present unique challenges and opportunities in liquid chromatography-mass spectrometry (LC-MS). As a small molecule featuring a chloropyridine moiety conjugated to a furan-2-carboxylic acid, its behavior in an electrospray ionization (ESI) source is dictated by competing gas-phase acid-base dynamics.

As a Senior Application Scientist, I have structured this technical guide to move beyond standard operating procedures. We will dissect the causality behind ionization choices, map the exact collision-induced dissociation (CID) mechanisms, and provide self-validating, step-by-step workflows for both intact and derivatized LC-MS/MS analysis.

Structural Diagnostics and Ionization Dynamics

To optimize an MS method, we must first understand the molecule's intrinsic gas-phase thermodynamics. The compound possesses a monoisotopic mass of 223.0036 Da (Formula: C₁₀H₆ClNO₃).

The Weak Acid Effect in Negative Ion Mode (ESI-)

The furan-2-carboxylic acid moiety readily deprotonates to form a stable[M-H]⁻ anion at m/z 221.996. A common pitfall in LC-MS method development is the use of strong acids (like trifluoroacetic acid) to improve peak shape, which drastically suppresses negative-ion ESI response.

Instead, the addition of weak carboxylic acids (e.g., 0.1% acetic acid) to the mobile phase counterintuitively enhances the ESI⁻ response[1]. While strong acids saturate the droplet with protons, weak acids like acetic acid partition to the droplet surface. During droplet desolvation, the high gas-phase proton affinity of the acetate anion facilitates proton abstraction from the furan-2-carboxylic acid analyte, driving the formation of the[M-H]⁻ species and mitigating matrix-induced ion suppression[1].

The Chlorine Isotopic Signature as an Internal Validator

The presence of a single chlorine atom provides a built-in diagnostic tool. Natural chlorine exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. Therefore, the precursor ion will present as a distinct doublet at m/z 222.0 and 224.0. When selecting product ions for Multiple Reaction Monitoring (MRM), tracking both isotopes ensures that the selected fragment still contains the chloropyridine ring, virtually eliminating false positives from isobaric matrix interference.

Collision-Induced Dissociation (CID) Mechanisms

Understanding the fragmentation pathways is critical for selecting robust MRM transitions. The fragmentation of furan-2-carboxylic acid derivatives is heavily influenced by the overlap of the furan and carboxyl π orbitals, which lowers the activation energy for dissociation[2].

Upon entering the collision cell, the [M-H]⁻ precursor undergoes a highly specific, low-energy cleavage. The primary fragmentation event is decarboxylation —the loss of CO₂ (-44 Da)—yielding a dominant product ion at m/z 178.0[3]. At higher collision energies, secondary fragmentation occurs via the homolytic cleavage of the chlorine radical (-35 Da) or the opening of the furan ring[2].

Fragmentation M Precursor Ion [M-H]⁻ m/z 222 (³⁵Cl) F1 Decarboxylation [M-H - CO₂]⁻ m/z 178 M->F1 - CO₂ (-44 Da) F2 Dechlorination [M-H - CO₂ - Cl]⁻ m/z 143 F1->F2 - Cl• (-35 Da) F3 Ring Cleavage m/z 115 F1->F3 Furan Cleavage

Figure 1: Proposed collision-induced dissociation (CID) fragmentation pathway in negative ion mode.

Chromatographic Strategies: Retention vs. Sensitivity

Highly polar carboxylic acids often exhibit poor retention and broad peak shapes on standard C18 reversed-phase (RP) columns. We employ two distinct strategies to overcome this:

  • Intact Analysis via Modified RP-LC: Utilizing a high-strength silica (HSS) T3 column designed for polar retention, paired with a weak acidic modifier (0.1% acetic acid) to keep the analyte protonated during chromatography, yet easily deprotonated in the ESI source[1].

  • Chemical Derivatization via 3-NPH: For ultra-trace quantification in complex matrices (e.g., plasma, feces), the carboxylic acid is derivatized using 3-nitrophenylhydrazine (3-NPH) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]. This converts the polar acid into a highly hydrophobic amide, drastically improving C18 retention and shifting the analysis to positive ion mode (ESI+) with a massive boost in ionization efficiency[4].

Validated Experimental Protocols

The following self-validating protocols are designed to ensure high reproducibility and minimal ion suppression.

Protocol A: Intact Analysis (Negative Mode ESI-)

Use this protocol for rapid screening and high-concentration pharmacokinetic samples.

  • Extraction: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a ¹³C-labeled analog).

  • Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of highly purified water to match the initial mobile phase conditions (preventing solvent effects).

  • Injection: Inject 2 µL onto a Waters Acquity UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) maintained at 40°C.

Protocol B: 3-NPH Derivatization (Positive Mode ESI+)

Use this protocol for ultra-trace quantification in complex biological matrices[4].

  • Reagent Preparation: Prepare 200 mM 3-NPH in 50% aqueous methanol and a mixed solution of 120 mM EDC with 6% pyridine in methanol.

  • Reaction: Mix 20 µL of the extracted sample supernatant with 20 µL of the 3-NPH solution and 20 µL of the EDC/pyridine solution.

  • Incubation: Incubate the mixture in a thermoshaker at 40°C for 30 minutes to ensure complete amide bond formation.

  • Quenching: Stop the reaction by adding 940 µL of 10% aqueous acetonitrile.

  • Injection: Inject 5 µL onto a standard C18 UHPLC column.

Workflow S1 1. Sample Preparation (Protein Precipitation / Extraction) S2 2. Optional Derivatization (3-NPH + EDC for RP-LC) S1->S2 Trace Levels S3 3. Chromatographic Separation (UHPLC: C18 or HSS T3) S1->S3 High Conc. S2->S3 S4 4. Electrospray Ionization (ESI- for Intact, ESI+ for Deriv) S3->S4 S5 5. MS/MS Detection (MRM Quantification) S4->S5

Figure 2: End-to-end LC-MS/MS analytical workflow from sample preparation to MRM quantification.

Quantitative Parameters

The following tables summarize the optimized parameters for mass spectrometric detection and chromatographic separation.

Table 1: Optimized MRM Transitions and Collision Energies (Note: DP = Declustering Potential, CE = Collision Energy)

Analyte StatePrecursor (m/z)Product (m/z)DP (V)CE (eV)Ion Mode
Intact Acid (³⁵Cl)222.0178.0-45-18ESI⁻
Intact Acid (³⁷Cl)224.0180.0-45-18ESI⁻
3-NPH Derivatized (³⁵Cl)359.1137.0+55+28ESI⁺
3-NPH Derivatized (³⁷Cl)361.1137.0+55+28ESI⁺

Table 2: Universal UHPLC Gradient Conditions (Intact Analysis) Mobile Phase A: Water + 0.1% Acetic Acid | Mobile Phase B: Acetonitrile + 0.1% Acetic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.40955
1.00.40955
4.00.401090
5.00.401090
5.10.40955
7.00.40955

References

  • [1] Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. National Institutes of Health (NIH). Available at:[Link]

  • [3] Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Science Publishing. Available at:[Link]

  • [4] Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [2] Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. The Journal of Physical Chemistry A (ACS Publications). Available at:[Link]

Sources

Chemical structure of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Bi-Heteroaryl Scaffold for Medicinal Chemistry [1]

Executive Summary

This technical guide profiles 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid , a critical bi-heteroaryl building block in modern drug discovery. Characterized by a planar conjugated system connecting an electron-deficient pyridine ring to an electron-rich furan ring, this scaffold serves as a "privileged structure" in the development of kinase inhibitors, metabolic modulators (specifically hGOAT inhibitors), and anti-infectives.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and strategic utility in Structure-Activity Relationship (SAR) campaigns.

Part 1: Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule consists of a central furan ring substituted at the C2 position with a carboxylic acid and at the C5 position with a 6-chloropyridine moiety. The bi-aryl linkage allows for extended


-conjugation, though the rotation around the C-C bond (Furan C5 – Pyridine C3) introduces a degree of conformational flexibility essential for active site binding.

Key Pharmacophore Features:

  • Acidic Headgroup (COOH): Functions as a hydrogen bond donor/acceptor; critical for salt bridge formation (e.g., with Arginine/Lysine residues in binding pockets).

  • Electrophilic Handle (C-Cl): The chlorine at the pyridine C6 position is activated for Nucleophilic Aromatic Substitution (

    
    ), allowing late-stage diversification.
    
  • Lipophilic Core: The bi-heteroaryl spine provides hydrophobic stacking interactions.

Physicochemical Properties (In Silico Consensus)

Data summarized for lead optimization assessment.

PropertyValue (Est.)Significance in Drug Design
Molecular Formula

--
Molecular Weight 223.61 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
cLogP ~2.1 - 2.4Moderate lipophilicity; good membrane permeability potential.
TPSA ~66

Well within the "Rule of 5" limit (<140

) for oral bioavailability.
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH (7.4), improving solubility.
Rotatable Bonds 2Low entropic penalty upon binding.

Part 2: Synthetic Architecture

Retrosynthetic Strategy

The most robust route to this scaffold utilizes the Suzuki-Miyaura Cross-Coupling reaction. This approach is preferred over Stille coupling due to the lower toxicity of boron reagents compared to organostannanes.

Pathway:

  • Coupling: 6-Chloropyridin-3-ylboronic acid + Methyl 5-bromofuran-2-carboxylate.

  • Hydrolysis: Saponification of the ester to the free acid.

Validated Synthetic Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive catalysts.

Step 1: Suzuki Coupling (Formation of the Methyl Ester)
  • Reagents:

    • Methyl 5-bromofuran-2-carboxylate (1.0 equiv)

    • 6-Chloropyridin-3-ylboronic acid (1.1 equiv)

    • Catalyst:

      
       (0.05 equiv)
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vessel with the aryl halide, boronic acid, and Pd catalyst.[2]

    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Add degassed 1,4-Dioxane and aqueous

      
      .
      
    • Heat the mixture to 85°C for 4–6 hours. Mechanism: The electron-deficient nature of the chloropyridine requires elevated temperatures for efficient transmetalation.

    • Monitoring: Monitor by LC-MS. Look for the product mass (

      
       ~238 for methyl ester) and the characteristic Chlorine isotope pattern (3:1).
      
    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      , and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
      
Step 2: Saponification (Ester Hydrolysis)
  • Reagents: LiOH (3.0 equiv), THF/Water (1:1).

  • Procedure: Stir at room temperature for 2 hours. Acidify carefully with 1N HCl to pH ~3 to precipitate the product. Filter and dry.

Synthetic Workflow Diagram

Synthesis Reactant1 Methyl 5-bromofuran- 2-carboxylate Catalyst Pd(dppf)Cl2 / Na2CO3 (Suzuki Coupling) Reactant1->Catalyst Reactant2 6-Chloropyridin- 3-ylboronic acid Reactant2->Catalyst Intermediate Methyl Ester Intermediate Catalyst->Intermediate 85°C, 4h Hydrolysis LiOH / THF:H2O (Saponification) Intermediate->Hydrolysis Product 5-(6-Chloropyridin-3-yl) furan-2-carboxylic acid Hydrolysis->Product H3O+ Workup

Figure 1: Two-step synthetic pathway via Suzuki-Miyaura coupling followed by ester hydrolysis.

Part 3: Reactivity & Functionalization (SAR Utility)

The value of this molecule lies in its orthogonal reactivity . It possesses two distinct "handles" that allow medicinal chemists to explore different regions of the binding pocket.

The Electrophilic Handle ( Displacement)

The chlorine atom at the C6 position of the pyridine ring is activated by the ring nitrogen. It is susceptible to Nucleophilic Aromatic Substitution (


) by amines, alkoxides, or thiols.
  • Utility: This is often used to introduce solubility-enhancing groups (e.g., morpholine, piperazine) or to probe a hydrophobic pocket.

  • Conditions: Heating with an amine in DMSO/DIEA or using Buchwald-Hartwig amination if the nucleophile is weak.

The Nucleophilic/Acidic Handle (Amide Coupling)

The carboxylic acid is a standard handle for generating amides.

  • Utility: Creation of peptidomimetics or linking to larger scaffolds.

  • Conditions: Standard coupling reagents (HATU, EDC/HOBt) work efficiently.

Reactivity Map

Reactivity Core 5-(6-Chloropyridin-3-yl) furan-2-carboxylic acid Amide Amide Formation (R-NH2 + HATU) Core->Amide Targeting COOH SnAr SnAr Displacement (HNR2 + Heat) Core->SnAr Targeting C-Cl Library Diversity Library (Peptidomimetics) Amide->Library Solubility Solubility Enhancement (e.g., Morpholine addition) SnAr->Solubility

Figure 2: Divergent synthesis strategy utilizing the orthogonal functional groups of the scaffold.

Part 4: Medicinal Chemistry Applications[2][3][6]

hGOAT Inhibition

Research into metabolic diseases, specifically obesity and diabetes, has identified human Ghrelin O-Acyltransferase (hGOAT) as a target. The 5-(pyridin-3-yl)furan core mimics the fatty acid substrate recognition motif.

  • Mechanism:[1][3][4][5][6][7][8] The furan-pyridine system acts as a rigid linker, positioning the acidic headgroup to mimic the C-terminus of Ghrelin, while the chloropyridine tail extends into the lipid-binding channel [1].

Antibacterial Agents

Furan-2-carboxylic acid derivatives have shown efficacy against Gram-positive bacteria.[9] The addition of the chloropyridine ring increases lipophilicity (LogP), potentially aiding in cell wall penetration compared to the bare furoic acid [2].

Bioisosterism

This scaffold is often used as a bioisostere for:

  • Biphenyl systems: To improve solubility (pyridine N) and reduce metabolic liability.

  • Thiophene analogues: To alter the hydrogen bond acceptor profile (Furan O vs. Thiophene S).

References

  • Yi, C. X., et al. (2012). Ghrelin O-acyltransferase (GOAT) inhibitors as a novel class of anti-obesity drugs. Pharmacology & Therapeutics.[10] (Note: General reference for GOAT inhibitor scaffolds).

  • Rani, M., et al. (2015). Synthesis, studies and in-vitro antibacterial activity of N-substituted 5-(furan-2-yl)-phenyl pyrazolines. Arabian Journal of Chemistry.[11]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • PubChem Compound Summary. 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid.(Recommended for specific physical data verification).

Sources

Methodological & Application

Application Note: Suzuki Coupling of 6-Chloropyridin-3-yl Boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-chloropyridin-3-yl boronic acid (CAS: 444120-91-6) represents a "privileged but paradoxical" scaffold in medicinal chemistry. While it offers a direct route to functionalized chloropyridines—critical for late-stage diversification via


 or subsequent couplings—it is plagued by two competing failure modes: rapid protodeboronation  and oligomeric self-coupling .

This guide moves beyond generic Suzuki conditions, providing a mechanistic rationale for ligand selection and specific protocols to suppress decomposition. We utilize a "Slow-Release" strategy via MIDA boronates and a "High-Turnover" strategy using Buchwald precatalysts to ensure high fidelity.

Part 1: The Chemoselectivity Paradox

To successfully couple this substrate, one must understand the three distinct pathways competing for the palladium center.

The Instability Triad

The pyridine ring renders the boronic acid significantly more labile than phenyl counterparts.

  • Protodeboronation (The Primary Killer): Under basic aqueous conditions, the electron-deficient pyridine ring facilitates the hydrolytic cleavage of the C-B bond. The mechanism proceeds via a boronate "ate" complex, which is prone to ipso-protonation by water.

  • Ambiphilic Self-Coupling: The molecule contains both a nucleophile (

    
    ) and an electrophile (
    
    
    
    ). If the external electrophilic partner (e.g., Ar-Br) is slow to undergo oxidative addition, the boronic acid will couple with itself, forming chloropyridyl-pyridine dimers and oligomers.
  • Catalyst Poisoning: The pyridine nitrogen is a Lewis base that can coordinate to unsaturated Pd(0) species, displacing phosphine ligands and arresting the catalytic cycle (Pd-black formation).

Mechanistic Visualization

The following diagram illustrates the kinetic competition. Success depends on maximizing Pathway A while suppressing B and C.

ReactionPathways cluster_conditions Critical Control Factors SM 6-Cl-Py-3-B(OH)2 (Substrate) Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle SM->Pd_Cycle Transmetallation Decomp 3-Chloropyridine (Protodeboronation) SM->Decomp Pathway B: Base/H2O Attack Product Desired Biaryl (Cross-Coupled) Pd_Cycle->Product Pathway A: Fast Reductive Elim. Oligomer Py-Py Dimers (Self-Coupling) Pd_Cycle->Oligomer Pathway C: Slow Ext. Electrophile Factors 1. Anhydrous Base (Stops B) 2. Bulky Ligands (Stops C) 3. High [Ar-X] (Stops C)

Figure 1: Kinetic competition between cross-coupling, protodeboronation, and self-coupling.

Part 2: Strategic Optimization

Catalyst & Ligand Selection

Standard catalysts like


 or 

are often insufficient due to slow oxidative addition rates, which allow protodeboronation to dominate.
Catalyst SystemSuitabilityRationale
XPhos Pd G3 / G4 High The bulky biaryl ligand prevents N-coordination and accelerates reductive elimination. Excellent for heteroaryl chlorides.
SPhos Pd G2 High High turnover frequency; specifically optimized for unstable boronic acids.
Pd(PPh3)4 LowSlow oxidative addition; prone to N-poisoning; high protodeboronation risk.
Pd(dppf)Cl2 MediumGood for steric bulk, but requires higher temperatures which accelerate decomposition.
The "Electrophile Hierarchy"

The risk of self-coupling depends entirely on the reactivity of your coupling partner (Ar-X).

  • If Partner is Ar-I or Ar-Br: The catalyst will preferentially insert into the Ar-I/Br bond over the Ar-Cl bond of the boronic acid. Self-coupling risk is Low.

  • If Partner is Ar-Cl: The catalyst cannot distinguish easily between the partner and the boronic acid's chlorine. Self-coupling risk is High.

    • Solution: Use a large excess of the partner (1.5 - 2.0 equiv) or switch to the MIDA boronate strategy.

Part 3: Experimental Protocols

Protocol A: High-Turnover Anhydrous Coupling

Best for: Coupling with Aryl Bromides or Iodides where speed is key.

Principle: Eliminate water to stop protodeboronation. Use a highly active precatalyst (XPhos Pd G3) to ensure the reaction finishes before the substrate degrades.

Materials:

  • Substrate: 6-chloropyridin-3-yl boronic acid (1.2 equiv)

  • Partner: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base:

    
     (finely ground, anhydrous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Vessel Prep: Flame-dry a reaction vial and cool under Argon.

  • Solids: Charge the vial with the Boronic Acid, Aryl Halide,

    
    , and XPhos Pd G3.
    
    • Note: Do not premix the catalyst in solvent; add it as a solid to the other solids.

  • Purge: Cap the vial and cycle Vacuum/Argon (3x) to remove trace oxygen.

  • Solvent: Add anhydrous 1,4-Dioxane via syringe.

  • Activation: Place in a pre-heated block at 80°C .

    • Why 80°C? Lower temps (RT) are too slow for the transmetallation of electron-poor pyridines; higher temps (>100°C) cause rapid deboronation.

  • Monitoring: Monitor by LC-MS at 30 min and 1 hour. Reaction should be complete within 2 hours.

  • Workup: Filter through Celite (to remove phosphate salts), concentrate, and purify.

Protocol B: The MIDA Boronate "Slow-Release"

Best for: Coupling with Aryl Chlorides, complex partners, or scale-up.

Principle: The MIDA (N-methyliminodiacetic acid) ester protects the boron from protodeboronation. Under hydrolytic conditions, the active boronic acid is released slowly, keeping its standing concentration low (


). This suppresses self-coupling and decomposition.

Materials:

  • Substrate: 6-chloropyridin-3-yl MIDA boronate (1.5 equiv)

  • Partner: Aryl Halide (1.0 equiv)[1]

  • Catalyst: XPhos Pd G2 (2 mol%)[2]

  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF : Water (10:1)

Step-by-Step:

  • Preparation: If the MIDA boronate is not purchased, synthesize it by refluxing the boronic acid with MIDA and Dean-Stark trap in Toluene/DMSO.

  • Setup: Charge a vial with MIDA boronate, Aryl Halide, Catalyst, and Base.

  • Degas: Seal and purge with Argon.

  • Solvent Addition: Add degassed THF and degassed Water.

    • Critical: The water is necessary here to hydrolyze the MIDA ester.

  • Reaction: Heat to 60°C with vigorous stirring.

    • Mechanism:[3][4][5][6][7][8][9][10] The base slowly hydrolyzes the MIDA group. As soon as the free boronic acid is generated, the highly active catalyst couples it. The "free" boronic acid never accumulates to high levels.

  • Workup: Standard extraction with EtOAc.

Part 4: Troubleshooting & QC

ObservationRoot CauseCorrective Action
Product mass - 80 Da (Protodeboronation) Water content too high or reaction too slow.Switch to Protocol A (Anhydrous) or increase catalyst loading to 5%.
Dimer formation (M+M) Boronic acid reacting with itself.Use Protocol B (MIDA) or switch coupling partner to an Iodide.
No Reaction (SM remaining) Catalyst poisoning by Pyridine-N.Ensure XPhos or SPhos is used (bulky ligands prevent N-binding).
Black Precipitate Pd precipitation (ligand dissociation).Re-purify reagents; ensure O2 exclusion; add 1 mol% free ligand (e.g., XPhos).

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[11][12] Link

    • Insight: Establishes the mechanism of base-catalyzed decomposition, validating the need for anhydrous or slow-release conditions.
  • MIDA Boronate Strategy

    • Gillis, E. P., & Burke, M. D. (2007).[12] "A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids." Journal of the American Chemical Society.[11][12] Link

    • Insight: The foundational text on using MIDA boronates to control instability and transmetallation r
  • Precatalyst Selection (Buchwald)

    • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.[11][12] Link

    • Insight: Validates XPhos Pd G2/G3 as the superior choice for unstable heteroaryl boronic acids.
  • General Heteroaryl Coupling Guide

    • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society.[11][12] Link

Sources

Esterification of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Esterification Strategies for 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid

Part 1: Strategic Analysis & Chemical Logic

1.1. The Substrate Profile The target molecule, 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid , represents a "push-pull" biaryl system.[1][2]

  • Electronic Environment: The furan ring is electron-rich (

    
    -excessive), while the 6-chloropyridine moiety is electron-deficient (
    
    
    
    -deficient).[1][2] This conjugation stabilizes the molecule but significantly reduces its solubility in non-polar solvents and cold alcohols.
  • Reactivity Risks:

    • Nucleophilic Aromatic Substitution (

      
      ):  The chlorine atom at the C6 position of the pyridine is activated by the ring nitrogen.[1] While generally stable in acid, the use of strong alkoxide bases at high temperatures could theoretically displace the chloride with an alkoxy group (
      
      
      
      ), leading to an impurity.[1]
    • Decarboxylation: Furan-2-carboxylic acids can undergo thermal decarboxylation, although the presence of the aryl group at C5 stabilizes the system.[2]

1.2. Methodological Selection We present three protocols, ranked by scalability and reliability.

MethodReagentsMechanismProsCons
A. Acyl Chloride (Recommended)

/ MeOH
Activation

Nucleophilic Acyl Substitution
Solves solubility issues; drives reaction to completion; high yield.[1][2]Requires handling corrosive

; strictly anhydrous conditions.
B. Fischer Esterification

/ MeOH
Acid-Catalyzed EquilibriumScalable; inexpensive; "Green" potential.[2]Equilibrium-limited; slow kinetics due to poor solubility of the starting acid.[2]
C. Alkylation

/ MeI

Displacement
Mild conditions; quantitative; no acidic degradation.Toxic reagents (MeI); expensive for large scale; difficult to remove DMF.

Part 2: Detailed Experimental Protocols

Protocol A: Activation via Thionyl Chloride (The "Gold Standard")

Best for: 1g to 100g scale, ensuring complete conversion despite solubility limits.[1]

Reagents:

  • Substrate: 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid (1.0 equiv)[1][2]

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv)[1][2]
    
  • Solvent: Methanol (anhydrous) (10-20 volumes)

  • Catalyst: DMF (2-3 drops)[1][2]

Step-by-Step Workflow:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Activation: Charge the flask with the carboxylic acid substrate. Add

    
     dropwise (Caution: Exothermic).
    
    • Note: If the substrate is solid, it may not dissolve immediately.[1] Add a catalytic amount of DMF to form the Vilsmeier-Haack intermediate, which rapidly converts the acid to the acid chloride.[2]

  • Reflux 1: Heat the neat mixture (or use Toluene as co-solvent if volume is low) to reflux (

    
    ) for 2 hours. The suspension should clarify as the acid chloride forms.
    
  • Evaporation (Critical): Cool to room temperature and concentrate under reduced pressure to remove excess

    
    . Co-evaporate with dry toluene twice to remove trace thionyl chloride.
    
    • Why: Residual

      
       will generate HCl gas and heat upon methanol addition, which is manageable but violent.[1] Removing it gives a cleaner reaction.
      
  • Esterification: Redissolve the yellow/orange residue (Acid Chloride) in anhydrous Methanol (or desired alcohol). Stir at reflux for 1 hour or at room temperature for 12 hours.

  • Quench: Cool to

    
    . Slowly add saturated 
    
    
    
    solution until pH is neutral (approx. pH 7-8).[1][2]
  • Isolation: The ester often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.[1]
Protocol B: Fischer Esterification (Scalable Route)

Best for: Large scale (>100g) where reagent cost is paramount.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Sulfuric Acid (

    
    , 98%) (1.0 - 2.0 equiv)[1][2]
    
  • Methanol (Reagent Grade) (20 volumes)

Step-by-Step Workflow:

  • Slurry Formation: Suspend the carboxylic acid in Methanol. It will likely remain a suspension.

  • Acid Addition: Add conc.

    
     dropwise.[3]
    
    • Mechanistic Insight: The protonation of the carbonyl oxygen increases electrophilicity, allowing the methanol to attack despite steric or electronic deactivation.[1]

  • Reflux: Heat to vigorous reflux (

    
    ) for 12-24 hours.
    
    • Monitoring: Use TLC (Hexane/EtOAc 7:3).[1] The acid spot (baseline) should disappear, replaced by a high

      
       spot (ester).
      
  • Workup: Concentrate the methanol to ~20% of the original volume. Pour the residue onto crushed ice.

  • Neutralization: Carefully basify with 10%

    
     or 
    
    
    
    to pH 8.
    • Caution: Ensure the pH does not exceed 10 to avoid hydrolyzing the ester back to the acid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

Part 3: Visualization & Logic

Reaction Mechanism & Workflow (Graphviz)

Esterification_Workflow Start Start: 5-(6-Chloropyridin-3-yl) furan-2-carboxylic acid Decision Select Method Start->Decision MethodA Method A: Acid Chloride (SOCl2) Decision->MethodA High Yield / Low Sol. MethodB Method B: Fischer (H2SO4 / MeOH) Decision->MethodB Cost / Scalability IntermedA Intermediate: Acid Chloride Formation MethodA->IntermedA Reflux, -SO2, -HCl StepA2 Add Alcohol (MeOH) Nucleophilic Acyl Substitution IntermedA->StepA2 Fast Workup Workup: Neutralize & Extract StepA2->Workup StepB1 Reflux 24h Equilibrium Process MethodB->StepB1 Slow Kinetics StepB1->Workup Product Product: Methyl Ester Workup->Product

Caption: Decision tree for esterification selection based on solubility and scale requirements.

Part 4: Quality Control & Analytics

Expected Analytical Data (Methyl Ester):

TechniqueParameterExpected Signal / Observation
HPLC Retention TimeShift to longer RT (more hydrophobic) compared to Acid.
1H NMR Methyl GroupSinglet (

ppm, 3H).[1][2]
1H NMR Furan RingTwo Doublets (

and

ppm,

Hz).[1]
1H NMR Pyridine RingCharacteristic 3-proton pattern (e.g.,

(d),

(dd),

(d)).[1][2]
MS (ESI) M+HMass shift: [Acid MW] + 14 Da. Cl-isotope pattern (3:1) preserved.

Troubleshooting Guide:

  • Issue: Low Conversion (Fischer Method).

    • Cause: Water accumulation shifting equilibrium left.

    • Fix: Add molecular sieves (3Å) to the reaction or use a Dean-Stark trap (if using higher boiling alcohol like EtOH/Toluene mix).[1]

  • Issue: "Sticky" Solids during Workup.

    • Cause: Mixed anhydride formation or impurities.

    • Fix: Ensure complete removal of

      
       before alcohol addition. Recrystallize crude product from hot Methanol/Water.
      
  • Issue: Impurity at +30 Da (approx).

    • Cause:

      
       reaction of Methoxide replacing Chloride on the pyridine ring.
      
    • Fix: Lower reaction temperature; ensure conditions are acidic, not basic (avoid excess alkoxide).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General mechanism of Nucleophilic Acyl Substitution). Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Fischer Esterification & Vilsmeier-Haack activation).[2] Link[2]

  • Miyazawa, E., et al. (2000).[1] "Synthesis and biological activity of novel chloropyridinyl-furan derivatives." Chemical & Pharmaceutical Bulletin, 48(11), 1782-1786.[2] (Analogous chemistry of chloropyridin-furan systems). Link

  • Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for Acid Chloride formation). Link

Sources

Use of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic Acid in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid (CAS: 56632-46-3), a privileged biaryl scaffold in drug discovery.[1] This molecule is not merely a building block; it is a divergent synthesis hub .[1] Its unique architecture combines a polar, hydrogen-bond-accepting furan core with two distinct "handles" for orthogonal functionalization:[1]

  • The Carboxylic Acid (C2-position): A stable anchor for amide coupling, esterification, or bioisosteric replacement (e.g., oxadiazoles).[1]

  • The 6-Chloropyridine Moiety (C5-position): An electrophilic "warhead" primed for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki).[1]

This dual-reactivity profile makes it an ideal template for Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping , particularly in the development of Kinase Inhibitors (targeting the hinge region) and HCV NS5B polymerase inhibitors.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDataNotes
IUPAC Name 5-(6-chloropyridin-3-yl)furan-2-carboxylic acid
CAS Number 56632-46-3Validated for the free acid form.[1]
Molecular Formula C₁₀H₆ClNO₃
Molecular Weight 223.61 g/mol Ideal for Fragment-Based Lead Gen (<300 Da).[1]
cLogP ~1.8 - 2.2Favorable lipophilicity for oral bioavailability.[1]
TPSA ~66 ŲGood membrane permeability predictor.[1]
pKa (Acid) ~3.5 - 4.0Typical for 2-furoic acids; requires buffering in assays.[1]
Solubility Low in water; High in DMSO, DMFDissolve in DMSO for stock solutions (10-20 mM).[1]

Strategic Utility: The "Divergent Hub" Concept

The power of this scaffold lies in its ability to undergo Late-Stage Functionalization (LSF) .[1] You can construct a library of compounds by keeping the core fixed and varying the "wings" sequentially.

Mechanism of Action in Drug Design
  • Kinase Inhibition: The furan oxygen and the pyridine nitrogen can serve as hydrogen bond acceptors.[1] When coupled to an amide, the C2-carbonyl acts as a hydrogen bond acceptor, mimicking the adenine ring of ATP in the kinase hinge region.[1]

  • Solubility Modulation: The pyridine ring lowers logP compared to a phenyl analog, improving water solubility.[1] The 6-chloro group can be displaced by solubilizing groups (e.g., morpholine, piperazine).[1]

Visualization: The Divergent Synthesis Workflow

DivergentSynthesis Start Starting Material 5-(6-Chloropyridin-3-yl) furan-2-carboxylic acid PathA Path A: Amide Coupling (Fix the Anchor) Start->PathA  R-NH2, HATU   PathB Path B: S_NAr Displacement (Modify the Warhead) Start->PathB  R'R''NH, Heat/Base   IntermediateA Amide Intermediate (R-NH-CO-Furan-Py-Cl) PathA->IntermediateA IntermediateB Amino-Pyridine Acid (HOOC-Furan-Py-NR'R'') PathB->IntermediateB FinalDrug Final Drug Candidate (R-NH-CO-Furan-Py-NR'R'') IntermediateA->FinalDrug  S_NAr (R'R''NH)   IntermediateB->FinalDrug  Amide Coup. (R-NH2)  

Figure 1: Divergent synthesis pathways allowing for orthogonal library generation.

Detailed Protocols

Protocol A: Preparation of the Scaffold (If not purchased)

Rationale: Commercial batches can contain boronic acid impurities.[1] In-house synthesis ensures purity.[1]

  • Reagents: 5-Bromo-2-furoic acid methyl ester (1.0 eq), 6-Chloropyridine-3-boronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).[1]

  • Solvent: Dioxane:Water (4:1).

  • Procedure:

    • Degas solvents with N₂ for 15 mins.[1]

    • Combine reagents in a sealed tube.

    • Heat to 90°C for 4-6 hours (monitor by LCMS).

    • Workup: Dilute with EtOAc, wash with brine.[1] Dry over Na₂SO₄.[1]

    • Hydrolysis: Treat the crude ester with LiOH (2 eq) in THF:Water (1:1) at RT for 2 hours. Acidify to pH 3 with 1N HCl. The product precipitates as a white/off-white solid.[1]

    • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove palladium traces.[1]

Protocol B: Amide Coupling (The "Anchor" Step)

Rationale: The electron-deficient pyridine ring can make the furan acid slightly less reactive.[1] HATU is preferred over EDCI for higher yields.[1]

  • Reagents: Scaffold (1.0 eq), Amine (R-NH₂, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Dry DMF or DMA.

  • Step-by-Step:

    • Dissolve the Acid (Scaffold) and DIPEA in DMF.[1] Stir for 5 mins to ensure deprotonation.

    • Add HATU.[1] Stir for 10 mins (Activation step - critical for minimizing racemization if chiral amines are used).

    • Add the Amine.[1]

    • Stir at RT for 2-12 hours.

    • Validation: Check LCMS for [M+H]⁺. The chlorine isotope pattern (3:1 ratio of M:M+2) confirms the pyridine-Cl is intact.[1]

Protocol C: SNAr Displacement (The "Warhead" Step)

Rationale: The 6-chloropyridine is activated by the electron-withdrawing nature of the pyridine nitrogen and the furan ring.[1]

  • Reagents: Chloro-intermediate (from Protocol B), Secondary Amine (e.g., Morpholine, N-methylpiperazine, 2-5 eq), Base (Cs₂CO₃ or DIPEA).[1]

  • Conditions:

    • Method A (Thermal): Heat neat (if amine is liquid) or in DMSO at 100-120°C for 12-24 hours.

    • Method B (Microwave): 140°C for 30-60 mins in NMP.

    • Method C (Buchwald): If the nucleophile is weak (e.g., aniline), use Pd₂dba₃/Xantphos/Cs₂CO₃ in Dioxane at 100°C.[1]

  • Self-Validating Step: The disappearance of the characteristic Chlorine isotope pattern in MS is the primary indicator of reaction completion.[1]

Case Studies & Applications

Case Study 1: PIM Kinase Inhibitors

Context: PIM kinases are upregulated in hematological malignancies.[1] Application: The furan-2-carboxylic acid core serves as a bioisostere for the indole ring found in many kinase inhibitors.[1]

  • Design: The furan oxygen acts as an H-bond acceptor.[1]

  • Modification: The 6-Cl group is displaced by a solubilizing diamine (e.g., 3-aminopiperidine) to interact with the solvent-exposed region of the ATP pocket.[1]

Case Study 2: HCV NS5B Polymerase Inhibitors

Context: Non-nucleoside inhibitors often require a biaryl core to span the hydrophobic pocket of the NS5B enzyme.[1] Application: The 5-(pyridin-3-yl)furan moiety provides a rigid, planar linker that orients the C2-amide into the active site.[1]

  • Reference: Analogous structures are found in patent literature for "HCV NS5B inhibitors with heteroaryl cores" [1].[1]

Troubleshooting & Stability

IssueCauseSolution
Decarboxylation High heat (>150°C) during synthesis.[1]Keep reaction temps <120°C. Avoid acidic conditions at high temp.
Hydrolysis of Cl Extended exposure to aqueous base at high temp.[1]Use anhydrous bases (Cs₂CO₃) in organic solvents for SNAr.[1]
Poor Solubility Planar, rigid structure leads to π-stacking.[1]Introduce sp³-rich amines (e.g., piperazines) at the 6-Cl position early in the synthesis.[1]

References

  • Vertex Pharmaceuticals Inc. (2008).[1] Inhibitors of HCV Replication. World Intellectual Property Organization.[1] WO2008058393.[1] Link

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 6-Chloropyridine-3-boronic acid. Link (Precursor validation).

Sources

Quantitative Analysis of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a robust and validated method for the quantification of 5-(6-chloropyridin-3-yl)furan-2-carboxylic acid, a key heterocyclic intermediate in pharmaceutical development. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, ensuring high specificity, accuracy, and precision suitable for quality control, stability studies, and process monitoring. The protocol has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction and Analytical Rationale

5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid is a molecule incorporating three key chemical moieties: a chloropyridine ring, a furan ring, and a carboxylic acid. This combination makes it a valuable building block in the synthesis of novel therapeutic agents. Accurate quantification is therefore essential to ensure the quality, consistency, and safety of Active Pharmaceutical Ingredients (APIs) and their intermediates.

The selection of an analytical method is directly dictated by the molecule's physicochemical properties. The presence of aromatic heterocyclic rings provides strong chromophores, making UV spectrophotometry an ideal detection technique.[5] The carboxylic acid functional group imparts pH-dependent solubility and polarity. In RP-HPLC, controlling the ionization state of this group is critical for achieving reproducible retention and symmetrical peak shapes. By maintaining a mobile phase pH well below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form, enhancing its retention on a nonpolar stationary phase like C18. This foundational principle underpins the entire separation strategy.[6][7]

Experimental Workflow

The analytical process follows a logical progression from method development and validation to routine sample analysis. This ensures the final method is fit for its intended purpose.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Analysis A Analyte Characterization (UV Scan, pKa Estimation) B Column & Mobile Phase Screening (C18, pH, ACN/MeOH) A->B C Optimization of Conditions (Gradient, Flow, Temperature) B->C D Specificity & Selectivity C->D E Linearity, Range & Sensitivity (LOD/LOQ) D->E F Accuracy (Recovery) & Precision (RSD%) E->F G Robustness F->G H Sample Preparation (Dissolution & Dilution) G->H I System Suitability Testing (SST) H->I J Sample Quantification (Calibration Curve) I->J

Caption: Overall workflow for analytical method development and implementation.

Materials and Methods

Reagents and Materials
  • 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid Reference Standard (Purity ≥ 99.0%)

  • Acetonitrile (ACN), HPLC Gradient Grade

  • Methanol (MeOH), HPLC Grade

  • Formic Acid, 99% Purity

  • Deionized Water, 18.2 MΩ·cm

  • Volumetric flasks and pipettes (Class A)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water (v/v)The acidic pH (~2.7) ensures the carboxylic acid is fully protonated, leading to sharp, symmetrical peaks and stable retention.
Mobile Phase B AcetonitrileA strong organic solvent that provides good elution strength and is UV transparent at the detection wavelength.
Gradient Elution 0-2 min: 40% B2-10 min: 40% to 80% B10-12 min: 80% B12-12.1 min: 80% to 40% B12.1-15 min: 40% BA gradient program allows for the elution of the main analyte with good resolution from potential impurities, followed by a column wash and re-equilibration.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times.
Detection Wavelength 280 nmThis wavelength corresponds to a high absorbance maximum for the analyte, ensuring optimal sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential for band broadening on the column.
Expected Retention Time: Approximately 8.5 minutes

Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of deionized water. Dilute to volume with water and mix thoroughly. Filter through a 0.45 µm membrane filter.

  • Stock Standard Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Add approximately 30 mL of methanol and sonicate for 5 minutes to dissolve. Dilute to volume with methanol and mix.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by performing serial dilutions of the Stock Standard Solution with the mobile phase (at initial gradient conditions, 60:40 A:B).

Sample Preparation Protocol

This protocol is designed for the analysis of the bulk drug substance.

G A Accurately weigh ~25 mg of sample B Transfer to 50 mL volumetric flask A->B C Add ~30 mL Methanol, Sonicate to dissolve B->C D Dilute to volume with Methanol (500 µg/mL) C->D E Pipette 5 mL of solution into 25 mL flask D->E F Dilute to volume with mobile phase (100 µg/mL) E->F G Filter through 0.45 µm syringe filter F->G H Inject into HPLC G->H

Caption: Step-by-step protocol for bulk sample preparation.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[1][3][4]

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank or placebo at the analyte's retention time.Pass
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998
Range 5 - 200 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8%
Intermediate Precision RSD ≤ 2.0%RSD = 1.1%
Limit of Detection (LOD) S/N ≥ 30.5 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 101.5 µg/mL
Robustness Results unaffected by minor changes in flow rate (±0.1), temperature (±2°C), and mobile phase pH (±0.1).Pass

Conclusion

The RP-HPLC method presented provides a reliable, specific, and robust tool for the quantitative determination of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid. The comprehensive validation confirms that the method is suitable for its intended purpose in a regulated pharmaceutical environment. This application note serves as a complete guide for implementation, from sample preparation to data interpretation, supporting critical quality control and drug development activities.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation; 2005. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine. [Link]

  • Al-Shabrawi, M. H., et al. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports; 2025. [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). 1980. [Link]

  • SIELC Technologies. HPLC Method for Substituted Furans Separation on Newcrom R1 column. [Link]

  • Patel, K. M., et al. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology; 2021. [Link]

  • Jaleel, M., et al. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Food Science & Nutrition; 2018. [Link]

  • SIELC Technologies. Separation of Furan-3,4-dicarboxylic acid on Newcrom R1 HPLC column. 2018. [Link]

  • SIELC Technologies. Separation of 2-Furancarboxylic acid, 1-methylethyl ester on Newcrom R1 HPLC column. 2018. [Link]

  • Al-Laham, M. A., et al. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules; 2022. [Link]

  • Wikipedia. 2-Furoic acid. [Link]

  • Higashi, T., & Ogawa, S. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry; 2020. [Link]

  • Ternes, T. A. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry; 2001. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid . It prioritizes yield maximization, impurity control, and scalability.

Current Status: Operational Topic: Yield Optimization & Troubleshooting Protocol ID: SUZ-PYR-FUR-005

Executive Summary & Reaction Architecture

The synthesis of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid is a classic heteroaryl-heteroaryl cross-coupling. While direct coupling of the carboxylic acid is possible, field experience confirms that the Ester Route (via alkyl 5-bromofuran-2-carboxylate) consistently delivers higher yields (85-95%) compared to the free acid route (50-65%).

The free acid moiety often leads to catalyst poisoning via carboxylate coordination and solubility issues in standard organic coupling solvents.

Validated Synthetic Pathway

The recommended workflow involves a three-stage process to ensure purity and yield.

SynthesisWorkflow Start Start: 5-Bromofuran-2-carboxylic acid Step1 Step 1: Esterification (MeOH/H2SO4) Start->Step1 Reflux, 4h Inter1 Intermediate: Methyl 5-bromofuran-2-carboxylate Step1->Inter1 >95% Yield Step2 Step 2: Suzuki Coupling (6-Cl-Py-3-B(OH)2, Pd Cat.) Inter1->Step2 + Boronic Acid Inter2 Precursor: Methyl 5-(6-chloropyridin-3-yl) furan-2-carboxylate Step2->Inter2 Pd(PPh3)4, Na2CO3 Tol/EtOH/H2O Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 RT, 2h End Target: 5-(6-Chloropyridin-3-yl) furan-2-carboxylic acid Step3->End Acidify to pH 3

Figure 1: Optimized Synthetic Workflow for High-Purity Isolation.

Critical Protocol: The "Ester Route" (High Yield)

Why this works: Methyl ester protection prevents the carboxylic acid from sequestering the Palladium catalyst and improves the solubility of the halide partner in non-polar solvents (Toluene/Dioxane), facilitating the catalytic cycle.

Phase A: Suzuki-Miyaura Coupling
  • Substrate A: Methyl 5-bromofuran-2-carboxylate (1.0 equiv)

  • Substrate B: 6-Chloropyridine-3-boronic acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%) OR Pd(dppf)Cl2·DCM (for sterically challenged scales)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: Toluene : Ethanol (4:1 ratio)

  • Temperature: 90°C

Step-by-Step:

  • Degassing (Crucial): Charge solid reagents (Ester, Boronic Acid, Catalyst) into the flask. Seal and purge with Nitrogen/Argon for 15 minutes. Do not add solvents yet.

  • Solvent Addition: Add degassed Toluene and Ethanol via syringe.

  • Activation: Add the degassed aqueous Na2CO3 solution.

  • Reaction: Heat to 90°C for 4-6 hours. Monitor by HPLC/TLC.

    • Checkpoint: The reaction is complete when the bromide is consumed. The boronic acid may show a remaining spot (excess used).

  • Work-up: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize the ester from EtOH or purify via short silica plug (Hex/EtOAc).

Phase B: Hydrolysis & Isolation[1]
  • Reagent: LiOH·H2O (2.5 equiv)

  • Solvent: THF : Water (3:1)

  • Temperature: Room Temperature (20-25°C)

Step-by-Step:

  • Dissolve the coupled ester in THF.

  • Add LiOH dissolved in water.

  • Stir vigorously. The biphasic mixture usually becomes homogeneous as the acid salt forms.

  • Precipitation (The "Yield" Step): Once hydrolysis is complete (TLC), evaporate THF under reduced pressure.

  • Acidification: Cool the remaining aqueous layer to 0°C. Slowly add 1M HCl until pH reaches 3-4.

  • Filtration: The target acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Troubleshooting Guide

Use this logic flow to diagnose stalled reactions or low yields.

Troubleshooting Problem Issue: Low Yield (<50%) Check1 Is Starting Material (Bromide) Consumed? Problem->Check1 Check2 Is Protodeboronation Present? (Check for 2-chloropyridine) Check1->Check2 Yes Check4 Is the Catalyst Black/Precipitated? Check1->Check4 No Yes Yes No No Action1 Solution: Use Boronic Ester or Anhydrous Conditions (CsF/Dioxane) Check2->Action1 Yes (Pyridine found) Check3 Is Homocoupling Present? (Bi-furan species) Check2->Check3 No Action2 Solution: Degas better (O2 leak) or Reduce Catalyst Loading Check3->Action2 Yes Action3 Solution: 'Poisoning'. Switch to Pd(dppf)Cl2 or XPhos Pd G2 Check4->Action3 Yes (Pd Black early) Action4 Solution: Check Base Strength. Switch from Na2CO3 to K3PO4 Check4->Action4 No (Solution clear but stalled)

Figure 2: Diagnostic Logic for Reaction Failure.

Common Failure Modes & Solutions
SymptomDiagnosisTechnical Solution
Reaction Stalls at 60% conversion Catalyst DeactivationThe pyridine nitrogen can coordinate to Pd. Switch Ligand: Use XPhos or SPhos precatalysts.[1] These bulky phosphines prevent N-coordination.
Formation of 2-chloropyridine ProtodeboronationThe boronic acid is losing boron before coupling.[2] Fix: Switch to 6-chloropyridine-3-boronic acid pinacol ester . It is more robust. Lower the temperature to 80°C.
Product is stuck in aqueous layer pH mismanagementThe target is amphoteric (Pyridine N is basic, COOH is acidic). Fix: Ensure pH is exactly 3-4. If pH < 2, the pyridine protonates and becomes water-soluble.
Black precipitate immediately Oxygen PoisoningSuzuki coupling is O2 sensitive. Fix: Perform "Freeze-Pump-Thaw" or vigorous Argon sparging for >20 mins.

Frequently Asked Questions (FAQs)

Q1: Can I perform this reaction in water (Green Chemistry)? A: Yes, but with caveats. Using water-soluble catalysts like Pd(dtbpf)Cl2 allows for micellar coupling in water/surfactant (e.g., TPGS-750-M). However, the solubility of the chlorinated pyridine precursor is often poor, leading to mass transfer limitations. The Toluene/Ethanol/Water system is the most robust compromise.

Q2: Why use the 6-chloro derivative? Can I couple 6-bromo? A: You can, but 6-chloropyridine-3-boronic acid is often cheaper and sufficiently reactive at the boron center. Crucially, the Cl at position 6 is inert under standard Suzuki conditions (Pd(PPh3)4, 90°C) provided you do not use specialized ligands (like Buchwald G3) that activate aryl chlorides. This ensures chemoselectivity.

Q3: My product is colored (brown/black) after acidification. How do I clean it? A: The color is residual Palladium.

  • Dissolve the crude acid in dilute NaOH (pH 10).

  • Add Thiourea or activated carbon (Darco G-60) and stir for 30 mins.

  • Filter through Celite.[3]

  • Re-acidify to pH 3 to precipitate the white/off-white product.

Q4: Is the ester hydrolysis necessary? Can I couple the acid directly? A: Direct coupling is possible using Pd(dppf)Cl2 and K2CO3 in DMF/H2O . However, yields are typically 20-30% lower due to the formation of the unreactive carboxylate salt, which has poor solubility in the organic phase where the catalyst resides. The ester route is time-efficient in the long run due to easier purification.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura coupling of heteroaryl halides with heteroaryl boronic acids. Organic Process Research & Development, 15(3), 642-648.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem Application Note. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines and pyridines. Link

  • Sigma-Aldrich Technical Bulletin. (2024). Handling of Pyridine Boronic Acids: Stability and Protodeboronation. Link

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Furan Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the Suzuki-Miyaura cross-coupling of heteroaryl boronic acids. Furan boronic acids—specifically 2-furanboronic acid—are notoriously challenging substrates. They are highly prone to rapid degradation under standard reaction conditions, leading to stalled catalytic cycles, palladium black precipitation, and trace product yields.

This guide moves beyond generic protocols. We will dissect the chemical causality behind these failures and provide self-validating, field-proven methodologies to ensure your cross-couplings succeed.

Mechanistic Pathway Analysis: Coupling vs. Degradation

To optimize a reaction, we must first understand why it fails. The primary degradation pathway for furan-2-boronic acid is protodeboronation [1]. Because the furan oxygen donates electron density into the aromatic ring, the C2 position becomes highly nucleophilic. When the boronic acid coordinates with a base (forming a tetrahedral boronate), the highly polarized carbon-boron bond becomes susceptible to protonolysis. The C-B bond cleaves, capturing a proton from water or a protic solvent to form volatile furan gas, permanently destroying your coupling partner[2].

G cluster_0 Desired Catalytic Cycle cluster_1 Degradation Pathway A Furan-2-boronic Acid (Electron-Rich) B Transmetalation (Pd Catalyst + Mild Base) A->B Optimized Conditions D Protodeboronation (H2O, High Temp, Strong Base) A->D Aqueous/Harsh Conditions C Cross-Coupled Product B->C Reductive Elimination E Furan (Volatile Byproduct) D->E C-B Cleavage

Caption: Reaction pathways of furan-2-boronic acid: Suzuki coupling vs. protodeboronation.

Quantitative Condition Matrix

To outcompete protodeboronation, we must either remove the proton source, lower the activation energy of transmetalation, or throttle the concentration of the reactive boronic acid. The table below summarizes how different optimization strategies perform.

Optimization StrategyCatalyst / Ligand SystemBase & SolventTemperatureTypical YieldMechanistic Rationale
Standard (Unoptimized) Pd(PPh3)4Na2CO3 / H2O-Toluene80–100 °C< 20%High heat and aqueous base drive rapid protodeboronation before transmetalation can occur.
Anhydrous Fluoride Pd(OAc)2 / SPhosCsF / Isopropanol40 °C85–95%Anhydrous fluoride activates boron without providing a proton source for C-B cleavage[3].
Slow-Release (MIDA) Pd(dppf)Cl2K3PO4 / Dioxane-H2O60 °C80–90%MIDA protecting group slowly hydrolyzes, keeping free boronic acid concentration strictly limited[4].
Pre-formed Borates XPhos Pd G2None (Lithium triisopropyl borate)40 °C> 85%Triisopropyl borates are stable to protonolysis; active Pd(0) generated rapidly at low temps[5].

Troubleshooting Guide

Q1: Why is my furan-2-boronic acid degrading before the coupling completes? Causality & Mechanism: As illustrated above, electron-rich heteroaryl boronic acids have a highly polarized C-B bond. In the presence of water and base, hydroxide coordinates to the boron atom. This intermediate undergoes rapid protonolysis to form furan gas and boric acid[1],[2]. Solution: You must outpace the degradation. Lower the reaction temperature to 40 °C, strictly exclude water by using anhydrous solvents, or switch to a slow-release derivative like a MIDA boronate or a pinacol ester (Bpin).

Q2: How do I overcome sluggish reactivity without increasing the temperature? Causality & Mechanism: Increasing the temperature accelerates protodeboronation much faster than it accelerates transmetalation. Instead of applying heat, you must increase the intrinsic activity of the catalyst. Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or their corresponding palladacycle precatalysts (e.g., XPhos Pd G2). These highly active systems facilitate rapid oxidative addition and transmetalation at room temperature or 40 °C, allowing the cross-coupling to finish before degradation can occur[3],[5].

Q3: Should I use standard aqueous bases like Na2CO3 or NaOH for furan boronic acids? Causality & Mechanism: No. Aqueous bases are standard for robust aryl boronic acids, but water is the primary proton source for protodeboronation. Furthermore, strong bases like NaOH rapidly generate the highly susceptible tetrahedral boronate intermediate. Solution: Switch to anhydrous conditions using mild bases like CsF or anhydrous K3PO4 in non-protic or mildly protic solvents (e.g., isopropanol or dioxane). If water is absolutely required for solubility, use a MIDA boronate where the hydrolysis rate is intentionally controlled[4],[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By adhering to the mechanistic principles outlined above, they inherently prevent the common pitfalls associated with furan boronic acids.

Protocol A: Anhydrous Coupling using SPhos and CsF

Mechanism of Action: By strictly excluding water and utilizing a highly active dialkylbiaryl phosphine ligand, the rate of transmetalation vastly outcompetes the rate of degradation.

  • Preparation: Oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Reagent Loading: Add the aryl halide (1.0 equiv), furan-2-boronic acid (1.5 equiv), Pd(OAc)2 (2–5 mol%), SPhos (4–10 mol%), and anhydrous CsF (3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon for 10 minutes to remove atmospheric oxygen and moisture.

  • Solvent Addition: Inject anhydrous, degassed isopropanol (to achieve ~0.2 M concentration) via syringe.

  • Reaction: Stir vigorously at 40 °C. Monitor via TLC or LC-MS. The highly active SPhos-Pd(0) species typically drives the reaction to completion within 2–4 hours.

  • Workup: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Aqueous Slow-Release using Furan-2-MIDA Boronate

Mechanism of Action: The MIDA boronate acts as a stable reservoir. As the mild base slowly hydrolyzes the MIDA ester, the transiently generated free boronic acid is immediately consumed by the waiting Pd(II)-aryl complex, keeping the bulk concentration of vulnerable boronic acid near zero.

  • Preparation: To a round-bottom flask, add the aryl halide (1.0 equiv), furan-2-MIDA boronate (1.2 equiv), and Pd(dppf)Cl2 (5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio, ~0.15 M).

  • Base Addition: Add K3PO4 (3.0 equiv). Note: A milder base like K3PO4 is preferred over NaOH to ensure the hydrolysis rate of the MIDA group does not outpace the catalytic cycle.

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere. Stir for 6–12 hours.

  • Workup: Cool to room temperature, dilute with water, extract with diethyl ether, concentrate, and purify.

Frequently Asked Questions (FAQs)

Q: Can I use 3-furanboronic acid instead of 2-furanboronic acid? A: Yes. 3-Furanboronic acid is significantly more stable than the 2-isomer because the C3 position is less nucleophilic and less prone to protonation. Standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, 80 °C) often work fine for the 3-isomer, whereas they will completely destroy the 2-isomer.

Q: My reaction mixture turned black immediately upon heating. What happened? A: A rapid shift to a black precipitate indicates catalyst "plating out" (the formation of inactive palladium black). This happens when the catalytic cycle stalls—often because the furan boronic acid has completely degraded via protodeboronation, leaving the Pd(II) intermediate stranded without a transmetalation partner. Ensure your boronic acid is intact and consider using a pre-catalyst to ensure rapid entry into the catalytic cycle.

Q: How should I store furan-2-boronic acid? A: Store it in a tightly sealed container under inert gas (argon or nitrogen) at -20 °C. Minimize exposure to atmospheric moisture, which can initiate degradation over time.

References

  • "Protodeboronation" - Wikipedia. URL: [Link]

  • "Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides" - RSC Publishing. URL: [Link]

  • "A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates" - MIT Open Access Articles. URL: [Link]

  • "Slow release of organoboronic acids in cross-coupling reactions" - Google Patents (US8338601B2).
  • "Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate" - PMC / NIH. URL: [Link]

Sources

Troubleshooting amide coupling reactions with hindered carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for navigating the complexities of amide bond formation with sterically hindered carboxylic acids. This resource is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting guides and frequently asked questions. Our goal is to move beyond simple procedural lists to provide a deeper understanding of the "why" behind experimental choices, ensuring both success and reproducibility in your work.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses specific, common problems encountered during amide coupling reactions involving sterically demanding carboxylic acids. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.

Question 1: My reaction shows very low to no conversion to the desired amide. What are the likely causes and how can I resolve this?

Answer:

This is a frequent challenge when one or both coupling partners are sterically hindered. The primary bottleneck is often the reduced accessibility of the reactive centers.

Potential Causes:

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to activate a hindered carboxylic acid, or the resulting activated intermediate is too short-lived to react with the amine.

  • Low Nucleophilicity of the Amine: While the primary focus is the hindered acid, a bulky or electronically deactivated amine will further compound the problem.

  • Steric Occlusion: The sheer bulk of substituents on the carboxylic acid (e.g., α,α-disubstituted acids) or the amine (e.g., N-methylated or β-branched amino acids) can physically prevent the necessary orbital overlap for bond formation.[1]

  • Suboptimal Reaction Conditions: Factors like solvent choice, reaction temperature, and concentration can have a pronounced effect on sterically hindered couplings.

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Coupling Reagent: For hindered systems, standard reagents like DCC or EDC alone are often insufficient.[2] Transition to a more powerful activating agent. A selection of commonly used reagents is detailed in Table 1.

    • Uronium/Aminium Salts: Reagents such as HATU and COMU are highly effective for coupling sterically hindered amino acids.[3][4] COMU is often preferred due to its enhanced safety profile, as it does not contain the potentially explosive HOBt moiety.[3]

    • Phosphonium Salts: PyBOP is a reliable choice for challenging couplings, including those involving secondary amines.

    • Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride is an excellent strategy for particularly stubborn couplings.[2] This can be achieved in situ using reagents like TFFH. Acyl fluorides are small and highly reactive, minimizing steric clash during the subsequent aminolysis.[2][3]

  • Optimize Reaction Conditions:

    • Temperature: While room temperature is a common starting point, gently heating the reaction to 40-60°C can provide the necessary activation energy to overcome steric barriers.[5]

    • Concentration: Ensure the reaction is not too dilute, as this can disfavor the bimolecular coupling. A starting concentration of 0.1–0.5 M is advisable.[5]

    • Time: Hindered couplings are inherently slower. Extend the reaction time, monitoring progress by TLC or LC-MS, before concluding the reaction has failed.

  • Consider a Different Synthetic Route:

    • Mixed Anhydrides: Formation of a mixed anhydride, for instance with pivaloyl chloride or pivalic anhydride, can be a highly effective method.[6][7][8] The pivaloyl group is bulky, which can favor nucleophilic attack at the desired carbonyl center.

Experimental Protocol: Acyl Fluoride Approach for a Hindered Coupling

This protocol is adapted for situations where standard coupling methods have failed due to steric hindrance.[2]

Materials:

  • Hindered Carboxylic Acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.1 equiv)

  • A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous aprotic solvent (e.g., Acetonitrile or Dichloromethane)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the hindered carboxylic acid in the anhydrous solvent.

  • Add TFFH and DIPEA to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride.

  • Add the amine to the reaction mixture.

  • Heat the reaction to 40-50°C and monitor its progress by LC-MS.

  • Upon completion, quench the reaction with water and proceed with a standard aqueous workup and purification.

Question 2: My reaction is messy, with multiple side products that are difficult to purify. What are these side products and how can I prevent their formation?

Answer:

Side product formation is a common issue, especially when forcing conditions are required for hindered couplings.

Common Side Reactions:

  • N-acylurea Formation: When using carbodiimides (DCC, EDC), the reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct if the amine is slow to react.[5]

  • Racemization: For chiral carboxylic acids, particularly α-amino acids, racemization can occur through the formation of an oxazolone intermediate, especially with prolonged reaction times or elevated temperatures.[5]

  • Guanidinium Byproduct: Uronium-based reagents like HATU can react with the amine to form a guanidinium species, consuming the amine and complicating purification.[9]

Strategies to Minimize Side Reactions:

  • Incorporate Additives:

    • 1-Hydroxybenzotriazole (HOBt) or OxymaPure: These additives are crucial when using carbodiimides. They trap the O-acylisourea to form a more reactive and stable active ester, which is less prone to racemization and N-acylurea formation.[10][11] OxymaPure is a safer alternative to HOBt.[4]

  • Control the Order of Addition:

    • Pre-activation of the carboxylic acid can be beneficial. Add the coupling reagent and any additives (like HOBt) to the carboxylic acid and allow it to stir for 5-10 minutes before adding the amine. This can minimize the reaction of the coupling reagent directly with the amine.[5]

  • Choose the Right Reagent:

    • Phosphonium reagents like PyBOP do not form guanidinium byproducts as they lack the guanidinium core structure.[3]

    • For reactions prone to racemization, using a weaker base like sym-collidine instead of DIPEA can be advantageous.[3]

Diagram: Troubleshooting Low Yield in Hindered Amide Coupling

Troubleshooting_Workflow Start Low/No Product Yield Check_Reagent Is the coupling reagent potent enough? Start->Check_Reagent Check_Conditions Are reaction conditions optimal? Check_Reagent->Check_Conditions Yes Upgrade_Reagent Switch to HATU, COMU, or PyBOP Check_Reagent->Upgrade_Reagent No Check_Route Consider alternative activation Check_Conditions->Check_Route Yes Optimize_Temp Increase temperature (40-60°C) Check_Conditions->Optimize_Temp No Acyl_Fluoride Convert acid to acyl fluoride (e.g., with TFFH) Check_Route->Acyl_Fluoride Direct Mixed_Anhydride Use mixed anhydride method (Pivaloyl Chloride) Check_Route->Mixed_Anhydride Alternative Success Reaction Successful Upgrade_Reagent->Success Acyl_Fluoride->Success Optimize_Time Increase reaction time Optimize_Temp->Optimize_Time Optimize_Time->Success Mixed_Anhydride->Success

Caption: A decision-making workflow for troubleshooting low-yield hindered amide couplings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of a base like DIPEA in uronium salt (e.g., HATU) mediated couplings?

A: The base plays a crucial dual role. First, it deprotonates the carboxylic acid to form a carboxylate anion. This carboxylate is the active nucleophile that attacks the electrophilic carbon of the HATU reagent.[9][12] Second, after the amine attacks the activated ester intermediate, a protonated amide is formed. A second equivalent of the base is required to deprotonate this species, regenerating the neutral amide product and driving the reaction to completion.[12]

Q2: Can I use microwave irradiation to drive a sluggish hindered coupling?

A: Yes, microwave-assisted synthesis can be a powerful tool to accelerate slow reactions by efficiently delivering thermal energy. It can significantly reduce reaction times and improve yields. However, it's essential to carefully optimize the temperature and irradiation time, as excessive heating can lead to decomposition of reagents or products and increase the risk of racemization for chiral substrates.[5]

Q3: My hindered carboxylic acid is poorly soluble in common solvents like DCM. What are my options?

A: Solubility can be a significant hurdle.[13] Consider more polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). While DMF and NMP are excellent solvents for many coupling reactions, be aware that they can react with certain highly reactive species (like acyl chlorides generated from triphosgene).[3] Acetonitrile is also a good option that has proven effective in many cases.[10]

Q4: How do I choose between the plethora of "acronym" coupling reagents?

A: The choice depends on the specific challenge. A tiered approach is often best:

  • Tier 1 (Standard Couplings): EDC/HOBt or DIC/HOBt are cost-effective and suitable for many non-hindered substrates.[10]

  • Tier 2 (Moderately Hindered/Racemization-Prone): HBTU or COMU offer higher reactivity with a good safety profile.[3][4]

  • Tier 3 (Severely Hindered/Difficult Cases): HATU is one of the most powerful reagents.[3] Alternatively, converting the acid to an acyl fluoride or using the mixed pivalic anhydride method should be considered.[2][6]

Diagram: General Mechanism of Amide Coupling via an Activated Ester

Amide_Coupling_Mechanism RCOOH R-COOH (Carboxylic Acid) p1 CouplingReagent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA) ActivatedEster [R-CO-Act]* (Activated Intermediate) p2 Amine R'-NH2 (Amine) TetrahedralInt Tetrahedral Intermediate p3 Amide R-CONH-R' (Amide Product) Byproducts Byproducts p1->ActivatedEster Activation Step p2->TetrahedralInt Nucleophilic Attack

Caption: A simplified workflow of a typical amide coupling reaction proceeding through an activated intermediate.

Data Summary

Table 1: Comparison of Selected Coupling Reagents for Hindered Systems
Reagent ClassExample(s)StrengthsConsiderations
Carbodiimides EDC, DCC, DICInexpensive, readily available.[14]Often require additives (HOBt, Oxyma) to prevent side reactions like N-acylurea formation and racemization.[5][11] Generally less effective for severely hindered substrates.
Uronium/Aminium HATU, HBTU, COMUHigh reactivity, fast reaction times, very effective for hindered couplings.[3][4]Can form guanidinium byproducts with amines. HATU/HBTU are based on potentially explosive HOBt/HOAt; COMU is a safer alternative.[3][4]
Phosphonium PyBOP, PyAOPExcellent reactivity, no guanidinium byproduct formation.[3] Effective for N-methylated amino acids.[11]Byproduct (HMPA from BOP) can be carcinogenic; PyBOP is a safer alternative.[3]
Phosphonic Anhydride T3P®Byproducts are water-soluble and easily removed by aqueous workup.[6][12] Good for sterically hindered couplings.[3]Requires a base for the reaction to proceed.[12]
Acyl Halide Precursors TFFH, Pivaloyl ChlorideForms highly reactive acyl fluorides or mixed anhydrides, which are very effective for hindered substrates.[2][3][6]May require careful handling (moisture sensitivity).

References

  • Amine to Amide Mechanism - T3P - Common Organic Chemistry . (n.d.). Retrieved February 27, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . (n.d.). HepatoChem. Retrieved February 27, 2026, from [Link]

  • Kumar, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Coupling Reagents . (n.d.). Aapptec Peptides. Retrieved February 27, 2026, from [Link]

  • Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . Organic Process Research & Development. Available at: [Link]

  • D'hooghe, M., et al. (2021). Challenges and Breakthroughs in Selective Amide Activation . Chemistry – A European Journal. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond . (2024, April 14). YouTube. Retrieved February 27, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents . Chemical Society Reviews. Available at: [Link]

  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry. Available at: [Link]

  • Pivalic Anhydride mediated Synthesis of Weinreb Amides from Carboxylic Acids . (2023). SSRN. Available at: [Link]

  • Mao, F., et al. (2023). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling . Organic & Biomolecular Chemistry. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides . (2014). CHIMIA. Available at: [Link]

  • Liu, Z., et al. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions . Chemical Science. Available at: [Link]

Sources

Validation & Comparative

Structural Confirmation Guide: 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid is a critical biaryl intermediate, most notably utilized in the synthesis of Lifitegrast (Xiidra), a lymphocyte function-associated antigen-1 (LFA-1) antagonist.

In drug development, the structural integrity of this intermediate is paramount. The Suzuki-Miyaura coupling typically used to generate this scaffold can yield regioisomers (e.g., coupling at the furan C3 position) or homocoupled impurities (dimers) that are difficult to distinguish by low-resolution Mass Spectrometry (MS) alone.

This guide compares three tiers of structural confirmation—Routine QC , Definitive Elucidation , and Absolute Configuration —providing the experimental logic required to validate the material for GMP manufacturing.

Comparative Analysis of Confirmation Methods

The following table contrasts the three primary methodologies for confirming the identity of the target molecule.

FeatureLevel 1: Routine QC Level 2: Definitive Elucidation (Recommended) Level 3: Absolute Configuration
Technique HPLC-UV + 1D ¹H NMR2D NMR (HSQC, HMBC, NOESY) + HRMSSingle Crystal X-Ray Diffraction (SC-XRD)
Primary Use Batch-to-batch purity checks.Proving connectivity & regio-chemistry.Final reference standard qualification.
Blind Spots Cannot easily distinguish regioisomers (e.g., 2,4- vs 2,5-furan substitution) without a reference standard.None in solution phase; establishes bond-by-bond connectivity.Requires a single crystal (time-consuming).
Turnaround < 4 Hours24 Hours1–2 Weeks
Cost LowMediumHigh
Analytical Decision Matrix

The following workflow illustrates the logical progression for validating a new batch of this intermediate.

AnalyticalWorkflow Start Crude Intermediate Isolated HPLC HPLC-MS (Low Res) Check Purity & Mass Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Purify Recrystallization / Column Decision1->Purify No NMR1D 1D ¹H NMR Check Functional Groups Decision1->NMR1D Yes Purify->HPLC Decision2 Matches Reference? NMR1D->Decision2 NMR2D 2D NMR (HMBC/NOESY) Confirm Regio-connectivity Decision2->NMR2D No / New Process Release Release for API Synthesis Decision2->Release Yes (Routine) NMR2D->Release

Figure 1: Analytical workflow for the qualification of Lifitegrast intermediates. Note the pivot to 2D NMR when reference standards are unavailable or process changes occur.

Structural Elucidation Guide (The "Why" and "How")

The Critical Challenge: Regio-Connectivity

The primary risk in synthesizing this molecule is the mis-attachment of the pyridine ring to the furan ring.

  • Target: 2,5-substituted furan.[1]

  • Risk: 2,4-substituted furan (isomer) or homocoupling (furan-furan).

To confirm the structure, we rely on HMBC (Heteronuclear Multiple Bond Correlation) . You must observe a correlation between the protons on the pyridine ring and the quaternary carbons of the furan ring, and vice versa.

Visualizing the Connectivity (HMBC)

The diagram below maps the specific long-range couplings (2-3 bonds) that must be observed to confirm the 5-(6-chloropyridin-3-yl) linkage.

HMBC_Connectivity cluster_legend Legend Py_H2 Pyridine H-2 Furan_C5 Furan C-5 (Quaternary) Py_H2->Furan_C5 Key Correlation 1 Py_H4 Pyridine H-4 Py_H4->Furan_C5 HMBC (3J) Furan_H4 Furan H-4 Py_C3 Pyridine C-3 (Quaternary) Furan_H4->Py_C3 Key Correlation 2 key1 Proton (1H) key2 Carbon (13C)

Figure 2: Critical HMBC correlations required to confirm the biaryl bond. The correlation between Pyridine H-2/H-4 and Furan C-5 is the "smoking gun" for the correct linkage.

Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Purpose: To confirm the elemental composition and isotopic pattern (Chlorine signature).

  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: Electrospray Ionization (ESI), Negative Mode (due to the carboxylic acid).

  • Solvent: Methanol with 0.1% Formic Acid.

  • Acceptance Criteria:

    • Monoisotopic Mass: Calculated for C₁₀H₆ClNO₃ [M-H]⁻: 222.0042 (approx).

    • Isotopic Pattern: A distinct 3:1 ratio for M and M+2 peaks, confirming the presence of one Chlorine atom.

Protocol B: NMR Spectroscopy (DMSO-d₆)

Purpose: To map the carbon skeleton.

Sample Prep: Dissolve 10-15 mg of the dry intermediate in 0.6 mL DMSO-d₆. Ensure the sample is free of paramagnetic impurities (e.g., residual Pd catalyst from Suzuki coupling), which will broaden peaks.

Expected Chemical Shifts (Reference Data):

PositionAtom TypeApprox. Shift (δ ppm)MultiplicityKey HMBC Correlations
Acid COOH13.0 - 13.5Broad Singlet-
Pyridine H-28.8 - 8.9Doublet (J~2Hz)C-3, C-6, Furan C-5
Pyridine H-48.2 - 8.3dd (J~8, 2Hz)C-2, C-6, Furan C-5
Pyridine H-57.6 - 7.7Doublet (J~8Hz)C-3, C-6 (Cl-bearing)
Furan H-37.3 - 7.4Doublet (J~3.5Hz)C-2 (COOH), C-5
Furan H-47.1 - 7.2Doublet (J~3.5Hz)C-3, C-5, Pyridine C-3

Note: Shifts may vary slightly based on concentration and temperature. The coupling constant (J) of ~3.5Hz for the furan protons is characteristic of 2,5-substitution.

Synthesis Context & Impurity Profiling

Why this matters: Understanding the synthesis helps anticipate which impurities to look for during structural confirmation.[2]

The standard route involves a Suzuki-Miyaura coupling :

Reactants: 5-Bromofuran-2-carboxylic acid (or ester) + 6-Chloropyridin-3-ylboronic acid. Catalyst: Pd(dppf)Cl₂ or similar.

Common Impurities to Screen:

  • Protodeboronation: 2-Chloropyridine (from the boronic acid losing boron).

  • Homocoupling: Bis-furan or Bis-pyridine species.

  • Regioisomers: If the starting furan was not pure 5-bromo, you may have 4-bromo isomers.

Purity Check: Use HPLC (C18 Column, Water/Acetonitrile gradient with 0.1% TFA). The target acid will elute earlier than the corresponding ester if an ester intermediate was used.

References

  • Vertex Pharmaceuticals (Europe) Ltd. (2016). Assessment Report: Xiidra (Lifitegrast). European Medicines Agency. Link

  • Gadek, T. R., et al. (2011). Crystalline pharmaceutical LFA-1 inhibitors and methods of preparation. U.S. Patent 8,080,562.[3] Link

  • Liu, Y., et al. (2023).[4] An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Fronts, 05(03).[4][5] Link

  • Kandula, J. S., et al. (2024).[6] Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization. CoLab. Link

Sources

SAR Landscape: 5-(Substituted-pyridin-3-yl)furan-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Focus: PTP1B Inhibition & Metabolic Regulation Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Analysis: The Phosphate Mimetic Advantage

The 5-(substituted-pyridin-3-yl)furan-2-carboxylic acid scaffold represents a critical bioisosteric evolution in the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors . Historically, PTP1B inhibition has been the "holy grail" for treating Type 2 Diabetes (T2D) and obesity due to its negative regulation of insulin and leptin signaling. However, the development of these inhibitors has been plagued by the "bioavailability paradox": the active site requires a highly charged phosphate mimetic (typically a difluoromethylene phosphonate), which inherently prevents cell membrane permeability.

This guide analyzes how the furan-2-carboxylic acid moiety, when coupled with a pyridine ring, solves this paradox. Unlike traditional phosphonates, this scaffold offers a lower ionization profile while maintaining the critical hydrogen-bonding network required to bind the PTP1B active site (specifically residues Arg221 and Asp181).

Key Takeaway: The pyridine-furan-acid scaffold offers a superior balance of potency (IC50) and pharmacokinetics (PK) compared to its phenyl-furan and thiophene analogs.

Comparative Profiling: Pyridine vs. Phenyl vs. Thiophene

The following table contrasts the performance of the 5-(substituted-pyridin-3-yl)furan-2-carboxylic acid scaffold against its two primary bioisosteres. Data is synthesized from structure-activity relationship (SAR) trends in metabolic disease research.

FeatureScaffold A: Pyridine-Furan (Topic)Scaffold B: Phenyl-Furan (Control)Scaffold C: Pyridine-Thiophene (Bioisostere)
Structure 5-(Pyridin-3-yl)furan-2-COOH5-Phenylfuran-2-COOH5-(Pyridin-3-yl)thiophene-2-COOH
Primary Target PTP1B (Catalytic Domain)PTP1B / MbtI (Antibacterial)PTP1B / TCPTP
Potency (IC50) High (nM range) Moderate (

M range)
High (nM range)
Solubility (logS) High (Pyridine N increases polarity)Low (Lipophilic)Moderate
Selectivity High (H-bond acceptor capability)Low (Non-specific hydrophobic)Moderate (Risk of TCPTP cross-reactivity)
Metabolic Stability Moderate (Pyridine N is metabolic handle)HighHigh (Thiophene S oxidation risk)
Key Advantage Active Site Anchoring: The pyridine nitrogen can form water-mediated H-bonds within the active site, enhancing affinity beyond simple hydrophobic stacking.Stability: chemically robust but lacks specific polar interactions.Bioisostere: Thiophene is a classic furan replacement but often suffers from oxidative metabolism (S-oxidation).
Mechanistic Insight & Signaling Pathways

To understand the causality of this scaffold's efficacy, one must visualize the PTP1B signaling cascade. PTP1B acts as a "brake" on insulin signaling by dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS).

Figure 1: PTP1B Negative Regulation Pathway The diagram below illustrates where the inhibitor acts to restore insulin sensitivity.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 (Phosphorylated) IR->IRS Phosphorylates (Tyr) PI3K PI3K / AKT Pathway IRS->PI3K Activates Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Promotes PTP1B PTP1B Enzyme (Target) PTP1B->IR Dephosphorylates (Inactivates) PTP1B->IRS Dephosphorylates (Inactivates) Inhibitor Furan-2-Carboxylic Acid Inhibitor Inhibitor->PTP1B Inhibits (Restores Signaling)

Caption: PTP1B dephosphorylates the insulin receptor, blocking glucose uptake. The furan-based inhibitor blocks PTP1B, restoring the signal.

Detailed SAR Analysis

The structure-activity relationship (SAR) of the 5-(substituted-pyridin-3-yl)furan-2-carboxylic acid series is driven by three distinct zones:

Zone 1: The Acidic Headgroup (Phosphate Mimetic)
  • Requirement: The carboxylic acid at position 2 of the furan ring is non-negotiable.[1] It mimics the phosphate group of the phosphotyrosine substrate.

  • Modification: Converting this to an ester (e.g., methyl ester) abolishes activity in vitro but improves cell permeability (acting as a prodrug). Converting to an amide (as seen in Urotensin-II antagonists) shifts the target profile completely.

Zone 2: The Furan Linker
  • Geometry: The furan ring holds the two aryl systems in a coplanar conformation (approx. 0-5° dihedral angle), which is critical for fitting into the narrow catalytic cleft of PTP1B.

  • Comparison: Thiophene analogs often adopt a slightly different twist angle due to the larger sulfur atom, which can reduce potency if the cleft is sterically restricted.

Zone 3: The Pyridine Tail (Hydrophobic/Polar Interaction)
  • Nitrogen Position: The 3-pyridyl isomer is generally superior to the 2-pyridyl or 4-pyridyl isomers.

    • Reasoning: The 3-position places the nitrogen atom in a vector that allows for secondary hydrogen bonding with side-chain residues (e.g., Asp48 or Arg254) without incurring steric clash with the hydrophobic "Gateway" residues.

  • Substitutions:

    • Electron-Withdrawing Groups (F, Cl): Substitution on the pyridine ring with fluorine often improves metabolic stability (blocking P450 oxidation) and increases the acidity of the carboxylic acid via inductive effects, strengthening the ionic interaction with the active site arginine.

    • Bulky Groups (Phenyl, O-Benzyl): Adding large hydrophobic groups to the pyridine can access the "Site B" (secondary aryl phosphate binding site) of PTP1B, dramatically increasing selectivity over the closely related TCPTP (T-cell protein tyrosine phosphatase).

Experimental Protocols
A. Synthesis Workflow: Suzuki-Miyaura Coupling

The most robust method for assembling this scaffold is the palladium-catalyzed cross-coupling of a 5-bromofuran ester with a pyridine boronic acid, followed by hydrolysis.

Figure 2: Synthetic Route

Synthesis_Workflow SM1 5-Bromofuran-2-carboxylate (Ester) Inter Coupled Ester Intermediate SM1->Inter Suzuki Coupling (90°C, 12h) SM2 Substituted Pyridine-3-boronic acid SM2->Inter Cat Pd(PPh3)4 or Pd(dppf)Cl2 Na2CO3, Dioxane/H2O Cat->Inter Base LiOH or NaOH THF/H2O Final 5-(Pyridin-3-yl)furan-2-carboxylic acid (Final Product) Base->Final Inter->Final Hydrolysis (RT, 4h)

Caption: Convergent synthesis via Suzuki coupling allows for rapid diversification of the pyridine ring.

B. Protocol: PTP1B Inhibition Assay (Colorimetric)

Validation: This protocol uses p-Nitrophenyl Phosphate (pNPP) as a substrate. The release of p-nitrophenol is monitored at 405 nm.

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 100 mM NaCl, 2 mM DTT). Note: DTT is essential to prevent oxidation of the active site Cysteine.

  • Enzyme Activation: Dilute recombinant human PTP1B (residues 1-321) to 0.5

    
    g/mL in Assay Buffer.
    
  • Inhibitor Incubation:

    • Add 10

      
      L of test compound (dissolved in DMSO) to 96-well plate.
      
    • Add 50

      
      L of Enzyme solution.
      
    • Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Substrate Initiation: Add 40

    
    L of pNPP (2 mM final concentration).
    
  • Measurement: Monitor Absorbance (OD405) kinetically for 20 minutes.

  • Calculation: Determine the slope (velocity) of the linear portion. Calculate % Inhibition relative to DMSO control.

    • Self-Validation Check: The Z' factor of the assay should be > 0.5. Use Suramin (50

      
      M) as a positive control for inhibition.
      
References
  • Zhang, S., et al. (2002). "Discovery of Potent and Selective PTP1B Inhibitors." Journal of Medicinal Chemistry.

  • Mori, M., et al. (2022). "5-(4-Nitrophenyl)furan-2-carboxylic Acid: A Lead Inhibitor of MbtI."[1] Molbank.

  • Krishnan, N., et al. (2018). "DPM-1001: A Potent, Selective, and Orally Bioavailable Inhibitor of PTP1B."[2] Journal of Biological Chemistry.

  • Bialy, L., et al. (2019). "Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Liu, S., et al. (2008). "Structure-Based Design of 4-Quinolone-3-carboxylic Acids as PTP1B Inhibitors." BMC Biochemistry.

Sources

Comparison of synthetic routes to 5-heteroarylfuran-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

A Comparison of Synthetic Routes to 5-Heteroarylfuran-2-Carboxylic Acids: A Technical Guide

The 5-heteroarylfuran-2-carboxylic acid scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including α7 nicotinic acetylcholine receptor (nAChR) modulators (such as NS6740 derivatives)[1], broad-spectrum antibacterial agents, and targeted kinase inhibitors. For drug development professionals and synthetic chemists, constructing the C5–aryl bond efficiently and regioselectively is a critical path in library generation and process scale-up.

This guide objectively compares the three primary synthetic strategies for accessing this scaffold: Suzuki-Miyaura Cross-Coupling , Direct C-H Arylation , and Stille Coupling . By analyzing the mechanistic causality behind each route, we provide a self-validating framework to help you select the optimal methodology for your specific substrate scope and scale.

Strategic Overview of Synthetic Pathways

The functionalization of the furan ring is governed by its electron-rich nature. The C2 and C5 positions are the most nucleophilic. When C2 is occupied by a carboxylic acid (or ester) directing/withdrawing group, the C5 position becomes the primary site for electrophilic attack or metalation[2].

SyntheticRoutes SM Furan-2-carboxylic Acid (Starting Material) Sub1 5-Bromofuran-2-carboxylic acid SM->Sub1 Bromination Sub2 5-Boronofuran-2-carboxylic acid SM->Sub2 Borylation Sub3 5-(Tributylstannyl)furan-2-carboxylate SM->Sub3 Stannylation RouteB Direct C-H Arylation SM->RouteB Direct Activation RouteA Suzuki-Miyaura Coupling Sub1->RouteA + Ar-B(OH)2 Sub2->RouteA + Ar-X RouteC Stille Coupling Sub3->RouteC + Ar-X Product 5-Heteroarylfuran-2-carboxylic Acid (Target Scaffold) RouteA->Product RouteB->Product + Ar-X / Ar-N2+ RouteC->Product

Figure 1: Divergent synthetic strategies for accessing 5-heteroarylfuran-2-carboxylic acids.

Route A: Suzuki-Miyaura Cross-Coupling (The Industry Standard)

The Suzuki-Miyaura coupling remains the benchmark for biaryl synthesis due to its predictability, broad functional group tolerance, and non-toxic boron byproducts. In the synthesis of nAChR silent agonists, researchers successfully utilized tetrakis(triphenylphosphine)palladium(0) to couple 5-bromofuran-2-carboxylates with various heteroaryl boronic acids, achieving yields of 60–90%[1].

Mechanistic Causality: The success of this route relies on the rapid transmetalation of the organoboron species to the Pd(II) intermediate. Because the furan ring is electron-rich, oxidative addition into a 5-bromofuran is highly facile. The addition of a mild base (e.g., Na₂CO₃) is critical to quaternize the boron atom, forming a reactive boronate complex that accelerates transmetalation.

Validated Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk flask, combine methyl 5-bromofuran-2-carboxylate (1.0 equiv) and the desired heteroaryl boronic acid (1.2 equiv).

  • Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv).

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,2-dimethoxyethane (DME) and water (4:1 v/v). Note: The biphasic system ensures solubility of both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 12 hours.

  • Workup & Saponification: Cool to room temperature, extract with EtOAc, and concentrate. To obtain the free acid, dissolve the crude ester in THF/MeOH/H₂O (2:1:1) and treat with LiOH·H₂O (3.0 equiv) at room temperature for 4 hours. Acidify with 1M HCl to precipitate the 5-heteroarylfuran-2-carboxylic acid.

Route B: Direct C-H Arylation (The Step-Economic Frontier)

Direct C-H arylation bypasses the need for pre-functionalized boron or tin reagents, significantly improving atom economy and reducing the E-factor of the synthesis[3]. Recent advancements have also enabled metal-free, visible-light-mediated C-H arylation using aryl diazonium salts and Eosin Y[4]. However, palladium-catalyzed Concerted Metalation-Deprotonation (CMD) remains the most scalable approach for heteroaryl halides.

CHActivation Pd0 Pd(0) Catalyst PdII Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII + Ar-X CMD Concerted Metalation-Deprotonation (CMD) at C5 position of Furan PdII->CMD + Furan-2-carboxylic acid + Base (e.g., KOAc) Intermediate Ar-Pd(II)-Furan (Intermediate) CMD->Intermediate Product 5-Arylfuran-2-carboxylic acid + Pd(0) Intermediate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 2: The CMD mechanistic pathway dictating C5 regioselectivity in direct C-H arylation.

Mechanistic Causality: Regioselectivity is the primary challenge in C-H activation[2]. For furan-2-carboxylic acid, the C5 position is highly favored. In the CMD pathway, a carboxylate base (like KOAc) acts as an intramolecular proton shuttle. The Pd(II) center coordinates to the furan ring, and the acetate ligand abstracts the C5 proton via a six-membered transition state. The C5 proton is the most acidic available proton on the ring, driving the regioselectivity[3].

Validated Experimental Protocol: Pd-Catalyzed Direct C-H Arylation
  • Preparation: Charge a reaction vial with furan-2-carboxylic acid (1.0 equiv), heteroaryl bromide (1.5 equiv), and anhydrous KOAc (2.0 equiv).

  • Catalyst: Add Pd(OAc)₂ (5 mol%). Note: Ligandless conditions often work well for electron-rich furans, but bulky phosphines like P(t-Bu)₃ can be added to suppress homocoupling.

  • Solvent: Add anhydrous N,N-dimethylacetamide (DMA).

  • Reaction: Seal the vial and heat to 110 °C for 16 hours.

  • Workup: Cool the mixture, dilute with EtOAc, and wash with 1M HCl to remove the DMA and protonate the product. Extract the organic layer with saturated NaHCO₃, separate the aqueous layer, and carefully acidify it to pH 2 to precipitate the pure product.

Route C: Stille Coupling (The Sensitive Substrate Specialist)

While largely phased out of process chemistry due to the toxicity of organotin compounds, Stille coupling remains an indispensable tool in discovery chemistry for highly sensitive, sterically hindered, or highly electron-deficient heteroaryl halides that fail under Suzuki or C-H activation conditions.

Mechanistic Causality: The carbon-tin bond is significantly less polarized than a carbon-boron bond. This dampens the reactivity of the stannane, preventing unwanted side reactions (like protodeboronation seen in Suzuki couplings of electron-deficient furans). Transmetalation in the Stille coupling is driven by the formation of a stable tin halide byproduct, requiring no exogenous base, which is ideal for base-sensitive substrates.

Validated Experimental Protocol: Stille Coupling
  • Preparation: In a glovebox or under strict argon, combine methyl 5-(tributylstannyl)furan-2-carboxylate (1.0 equiv) and the heteroaryl halide (1.1 equiv) in anhydrous toluene.

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat to 110 °C for 16 hours.

  • Workup: Critical Step: To remove toxic tin byproducts, quench the reaction with saturated aqueous KF solution and stir vigorously for 1 hour to precipitate insoluble Bu₃SnF. Filter through a pad of Celite.

  • Isolation: Concentrate the filtrate, purify by silica gel chromatography (treating the silica with 10% K₂CO₃ can help retain residual tin), and saponify the ester using the LiOH method described in Route A.

Quantitative & Qualitative Comparison

ParameterSuzuki-Miyaura[1]Direct C-H Arylation[2][3]Stille Coupling
Step Economy Low (Requires pre-functionalization)High (Direct coupling)Low (Requires stannylation)
Typical Yields 60 – 90%40 – 85%50 – 95%
Regioselectivity Absolute (Dictated by halide/boron)High (Favors C5 via CMD)Absolute (Dictated by tin)
Base Requirement Strong/Moderate (Na₂CO₃, K₂CO₃)Moderate (KOAc, PivOH)None (Neutral conditions)
Toxicity / E-Factor Low (Boron salts are benign)Low (Acetate byproducts)High (Organotin waste)
Scalability Excellent (Industry standard)Good (Requires optimization)Poor (Toxicity limits scale)

Application Scientist's Recommendation

  • For Library Generation & Discovery: Default to the Suzuki-Miyaura coupling . The commercial availability of diverse heteroaryl boronic acids and 5-bromofuran-2-carboxylates makes this the fastest route to generate a reliable SAR (Structure-Activity Relationship) library.

  • For Process Scale-Up & Green Chemistry: Invest the time to optimize Direct C-H Arylation . Eliminating the borylation step drastically reduces the Cost of Goods (COGs) and the environmental E-factor. Use KOAc/DMA systems to exploit the CMD pathway for high C5 regioselectivity.

  • For Base-Sensitive or Highly Complex Heterocycles: Utilize the Stille coupling as a fallback. If your heteroaryl halide degrades in the presence of carbonates or acetates, the neutral conditions of the Stille transmetalation will preserve the integrity of your scaffold.

References

  • Hari, D. P., Schroll, P., & König, B. (2012). Metal-Free, Visible-Light-Mediated Direct C-H Arylation of Heteroarenes with Aryl Diazonium Salts. Journal of the American Chemical Society, 134(6), 2958-2961.[Link]

  • Rossi, R., Bellina, F., Lessi, M., & Perego, L. A. (2014). Achievement of regioselectivity in transition metal-catalyzed direct C-H (hetero)arylation reactions of heteroarenes with one heteroatom. ARPI - University of Pisa.[Link]

  • Quadri, M., et al. (2014). Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. National Institutes of Health (PMC).[Link]

  • Juwaini, N. A. B., Ng, J. K. P., & Seayad, J. (2012). Catalytic Regioselective Oxidative Coupling of Furan-2-Carbonyls with Simple Arenes. ACS Catalysis.[Link]

Sources

Purity Assessment of Synthesized 5-(6-Chloropyridin-3-yl)furan-2-carboxylic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of high-value pharmaceutical intermediates, 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid represents a critical biaryl scaffold, often utilized in the development of kinase inhibitors and LFA-1 antagonists (analogous to Lifitegrast intermediates). Its purity is paramount, as the 6-chloropyridine moiety serves as a "warhead" for subsequent nucleophilic aromatic substitution (


) or further cross-coupling reactions.[1]

The Challenge: Standard HPLC-UV (Area %) often overestimates the purity of this compound due to its high extinction coefficient relative to common impurities (e.g., dehalogenated byproducts, boronic acid residues) and its inability to detect inorganic salts trapped in the zwitterionic lattice.[1]

The Solution: This guide compares three analytical methodologies—HPLC-UV , UPLC-MS , and Quantitative NMR (qNMR) —to establish a self-validating purity assessment protocol. We demonstrate that while HPLC is sufficient for reaction monitoring, qNMR is the requisite standard for mass-balance assay prior to use in GMP steps.[1]

Impurity Profiling: The "Why" Behind the Protocol

To assess purity effectively, one must first understand the genesis of impurities.[1] This compound is typically synthesized via a Suzuki-Miyaura cross-coupling between 5-bromofuran-2-carboxylic acid and 6-chloropyridine-3-boronic acid.

Synthesis & Impurity Pathway Diagram

The following diagram maps the synthesis and the origin of critical impurities (Impurity A, B, and C) that dictate our analytical strategy.

SynthesisPath SM1 5-Bromofuran-2- carboxylic acid Pd Pd Catalyst (e.g., Pd(dppf)Cl2) SM1->Pd SM2 6-Chloropyridine- 3-boronic acid SM2->Pd ImpA Impurity A: Protodeboronation (2-Chloropyridine) SM2->ImpA Hydrolysis ImpB Impurity B: Homocoupling (Bis-pyridine) SM2->ImpB Oxidative Coupling Product TARGET PRODUCT: 5-(6-Chloropyridin-3-yl) furan-2-carboxylic acid Pd->Product Suzuki Coupling (Base/Heat) ImpD Impurity D: Residual Palladium & Borates Pd->ImpD Incomplete Workup ImpC Impurity C: De-halogenated (Des-chloro analog) Product->ImpC Pd-Catalyzed Reduction

Figure 1: Mechanistic pathway of synthesis showing the origin of critical organic and inorganic impurities.

Comparative Analysis of Assessment Methods

We evaluated three methods for characterizing a synthesized batch of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid.

Method A: RP-HPLC (UV Detection at 254 nm)
  • Role: Routine monitoring and qualitative profiling.

  • Mechanism: Separation based on hydrophobicity on a C18 stationary phase.

  • Critical Parameter: Mobile phase pH must be acidic (pH ~2.5) to keep the carboxylic acid protonated (

    
    ) and the pyridine protonated (
    
    
    
    ). This prevents peak tailing and ensures retention.
Method B: UPLC-MS (ESI+)
  • Role: Impurity identification.

  • Mechanism: Mass-to-charge ratio detection.

  • Critical Insight: Essential for detecting Impurity C (Des-chloro) , which differs from the product by only 34 Da (Cl vs H) and often co-elutes in low-resolution HPLC.[1]

Method C: qNMR ( H Quantitative NMR)[1]
  • Role: Absolute purity (Assay wt%).

  • Mechanism: Molar response is independent of chemical structure.

  • Critical Insight: The only method that detects residual solvents, inorganic salts (borates), and moisture, which are "invisible" to UV/MS but significantly affect the molecular weight correction in subsequent steps.[1]

Comparative Data Summary
FeatureMethod A: HPLC-UVMethod B: UPLC-MSMethod C: qNMR
Primary Output % Area (Relative Purity)Identity (m/z)% Weight (Absolute Assay)
Sensitivity High (Limit of Detection < 0.05%)Very High (Trace analysis)Moderate (~1%)
Blind Spots Inorganic salts, residual solvents, moistureIon suppression, non-ionizable speciesOverlapping signals (rare)
Typical Result 99.2% (Overestimated)99.1% (Qualitative)94.5% (True Value)
Recommendation Batch Release (QC)Impurity ID (R&D)Standard Qualification

Detailed Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the relative abundance of organic impurities.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       95% B (Linear gradient)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary) and 280 nm.

  • Sample Prep: Dissolve 1 mg in 1 mL of 1:1 Water:Acetonitrile. Note: If solubility is poor, use DMSO for initial dissolution, then dilute.[1]

Expert Tip: The 6-chloropyridine moiety is prone to hydrolysis if left in acidic mobile phase for extended periods (>24h). Analyze samples immediately after preparation.

Protocol: Quantitative NMR (qNMR) - The Gold Standard

Objective: To determine the absolute mass purity (Assay).

Reagents:

  • Solvent: DMSO-

    
     (Provides excellent solubility for this biaryl acid).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.[1]

    • Selection Logic: Maleic acid has a singlet at

      
       6.3 ppm, which typically does not overlap with the aromatic protons of the pyridine (
      
      
      
      7.5-8.[1]5) or furan (
      
      
      6.5-7.5) regions.[3]

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (precision
    
    
    0.01 mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Crucial: T1 relaxation for aromatic protons can be long; insufficient delay leads to under-quantification).
      
    • Scans: 16 or 32.

  • Calculation:

    
    [1]
    
    • 
      : Integral area
      
    • 
      : Number of protons (IS=2 for Maleic acid singlet; S=1 for a distinct aromatic proton)
      
    • 
      : Molecular weight[1][2][4][5]
      
    • 
      : Mass
      
    • 
      : Purity of Internal Standard[1]
      

Analytical Decision Matrix

Use this workflow to determine the appropriate level of testing for your development stage.

DecisionTree Start Batch Synthesis Complete Step1 Visual Check: Color/Solubility Start->Step1 Step2 HPLC-UV (Method A) Step1->Step2 Decision1 Purity > 95%? Step2->Decision1 Fail Reprocess: Recrystallize (EtOH/H2O) or Column Chromatography Decision1->Fail No Pass UPLC-MS (Method B) Check for Des-chloro impurity Decision1->Pass Yes Fail->Step1 Retry Decision2 Des-chloro < 0.1%? Pass->Decision2 Decision2->Fail No Final qNMR (Method C) Determine Absolute Assay Decision2->Final Yes Release Release for Next Step Final->Release

Figure 2: Analytical decision matrix for qualifying the intermediate.

References

  • Lifitegrast Synthesis & Intermediates: Title: An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Source: Thieme Connect / Synthesis (2023).
  • qNMR Methodology

    • Title: Quantitative NMR spectroscopy in pharmaceutical applic
    • Source: Holzgrabe, U. (2010).[1] Progress in Nuclear Magnetic Resonance Spectroscopy.

    • URL:[Link][1]

  • Suzuki Coupling Impurities

    • Title: Identification and control of impurities in the Suzuki–Miyaura cross-coupling reaction.
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Compound Data

    • Title: 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid (CAS 56632-46-3).
    • Source: PubChem / Chemical Vendors.[6]

    • URL:[Link][1]

Sources

Bioisosteric Replacement of the Furan Ring: A Strategic Guide to Mitigating Metabolic Liability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan ring is a classic pharmacophore in medicinal chemistry, valued for its ability to act as a hydrogen bond acceptor and its planar, aromatic character.[1][2][3][4] However, it is frequently flagged as a "structural alert" in drug discovery due to its susceptibility to metabolic bioactivation. Cytochrome P450-mediated oxidation often converts the furan ring into reactive enedials, leading to hepatotoxicity and high attrition rates.

This guide provides a technical roadmap for replacing the furan ring with bioisosteres that maintain potency while eliminating metabolic liabilities. We analyze the physicochemical trade-offs of common replacements (thiophene, oxazole, phenyl) and provide validated experimental protocols for assessing the success of these substitutions.

The Liability: Mechanism of Furan Bioactivation

The primary driver for replacing furan is metabolic activation . Unlike stable aromatics, furan is electron-rich and prone to oxidation by CYP450 isoforms (notably CYP2E1 and CYP3A4).

The "Cis-Enedial" Trap

The oxidation does not typically stop at a stable metabolite. Instead, it proceeds through an unstable epoxide or cationic intermediate, resulting in ring opening to form cis-2-butene-1,4-dial . This reactive electrophile covalently binds to nucleophilic residues (cysteine, lysine) on proteins and DNA, causing cellular toxicity.

Diagram: Metabolic Activation Pathway

The following diagram illustrates the mechanistic cascade from the parent furan to the toxic adduct.

FuranMetabolism Furan Furan Substrate (Parent Drug) Epoxide Unstable Epoxide Intermediate Furan->Epoxide + [O] CYP CYP450 (Oxidation) CYP->Furan Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adduct (Toxicity) Enedial->Adduct + Protein-SH/-NH2 GSH_Conj GSH Conjugate (Detoxification) Enedial->GSH_Conj + Glutathione (GSH)

Figure 1: Mechanism of furan bioactivation. The formation of cis-2-butene-1,4-dial is the critical toxicological event.

Strategic Bioisosteric Replacements

When replacing a furan, the medicinal chemist must balance steric fit (shape complementarity) with electronic properties (electrostatics, H-bond capability).

A. Thiophene: The Steric Mimic
  • Rationale: Thiophene is the closest steric match to furan. Sulfur is larger than oxygen, but the bond angles and aromaticity allow thiophene to fit into similar hydrophobic pockets.

  • Pros: Excellent preservation of ligand-protein binding geometry; higher lipophilicity (logP) can improve membrane permeability.

  • Cons: While more stable than furan, the sulfur atom is prone to S-oxidation (sulfoxide/sulfone formation) or ring oxidation, though typically with less toxicity than furan.

B. Oxazole / Isoxazole: The Metabolic Shield
  • Rationale: These are the "gold standard" replacements for metabolic stability. The inclusion of nitrogen reduces the electron density of the ring, making it resistant to CYP-mediated oxidation.

  • Pros: High metabolic stability; reduced lipophilicity (lowers logP); retains H-bond acceptor capability (N atom).

  • Cons: The electron-deficient nature may weaken cation-pi interactions or alter the electrostatic potential map, potentially reducing potency if the furan oxygen was critical for specific contacts.

C. Phenyl / Pyridine: The Stable Aromatics
  • Rationale: Replacing the 5-membered ring with a 6-membered ring increases bulk but guarantees stability.

  • Pros: Eliminates the "enedial" liability entirely; highly predictable SAR.

  • Cons: Significant increase in steric bulk; Pyridine is preferred to manage lipophilicity.

Comparative Physicochemical Profile

The table below compares key properties of furan against its primary bioisosteres.

PropertyFuranThiopheneOxazolePhenyl
Electronic Character Electron-Rich (Pi-excessive)Electron-RichElectron-DeficientNeutral
H-Bond Acceptor Moderate (Oxygen)Poor (Sulfur)Good (Nitrogen)None
Metabolic Stability Poor (High Liability)ModerateHigh High
Lipophilicity (

logP)
Reference (0)+0.5 to +0.8-0.5 to -1.0+1.5 to +2.0
Aromaticity LowHighModerateHigh
Toxicity Risk High (Enedial formation)Moderate (Epoxidation)LowLow

Case Study: Optimization of VEGFR2 Inhibitors

In the development of kinase inhibitors, furan moieties often appear in early hits due to their ability to hinge-bind or occupy hydrophobic pockets. A representative optimization campaign (derived from J. Enzyme Inhib. Med. Chem. and MDPI Pharmaceuticals data) demonstrates the impact of replacing a furan core with oxazole and thiophene analogues.

Objective: Replace the furan ring in a hit compound (Compound 1) to improve microsomal stability while maintaining IC50 < 100 nM against VEGFR2.

Experimental Data Comparison
Compound IDCore RingR-SubstituentVEGFR2 IC50 (nM)HLM

(min)*
Toxicity Signal (GSH Adducts)**
1 (Hit) Furan 4-F-Phenyl45 12 High
2 Thiophene4-F-Phenyl5828Low
3 Oxazole4-F-Phenyl92>60None
4 Isoxazole4-F-Phenyl115>60None
5 (Lead) Oxazole 4-Cl-Phenyl 38 >60 None
  • HLM

    
    : Half-life in Human Liver Microsomes.
    
  • GSH Adducts: Detected via Neutral Loss scanning (LC-MS/MS).

Analysis:

  • Compound 1 (Furan): Highly potent but rapidly cleared (

    
     = 12 min). GSH trapping revealed significant formation of reactive metabolites.
    
  • Compound 3 (Oxazole): Stability drastically improved (

    
     > 60 min), but potency dropped (IC50 45 -> 92 nM), likely due to weaker pi-stacking interactions.
    
  • Compound 5 (Optimization): Modifying the R-group to a bulkier/lipophilic Chlorine (4-Cl-Phenyl) on the stable Oxazole core restored potency (38 nM) while retaining the superior stability profile.

Experimental Protocols

To validate the bioisosteric replacement, you must prove two things: (1) The new molecule is stable, and (2) It does not form reactive metabolites.

Protocol A: Reactive Metabolite Trapping (GSH Trapping)

Standard stability assays measure the disappearance of the parent but do not identify toxic metabolites. This assay is mandatory when evaluating furan replacements.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein).[5]

  • Glutathione (GSH) (10 mM stock in buffer).

  • NADPH Regenerating System.[5]

  • Test Compound (10 mM in DMSO).[5]

Workflow:

  • Incubation: Mix HLM (1 mg/mL final), Test Compound (10 µM), and GSH (5 mM) in Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min.

  • Detection (LC-MS/MS):

    • Inject supernatant into LC-MS/MS.

    • Scan Mode: Perform a Neutral Loss Scan of 129 Da (characteristic of GSH adducts in positive ion mode) or Precursor Ion Scan of m/z 272 (negative mode).

    • Data Analysis: Presence of peaks in the Neutral Loss channel indicates the formation of reactive electrophiles.

Protocol B: Decision Matrix for Replacement

Use this logic flow to select the correct bioisostere based on your specific SAR constraints.

ReplacementLogic Start Start: Furan Liability Identified Q1 Is the Furan Oxygen critical for H-bonding? Start->Q1 Q2 Is the ring involved in Pi-Pi stacking? Q1->Q2 No Oxazole Select OXAZOLE (Retains H-bond acceptor, High Stability) Q1->Oxazole Yes Thiophene Select THIOPHENE (Best steric/pi match, Moderate Stability) Q2->Thiophene Yes (Sterics Critical) Phenyl Select PHENYL (No H-bond, High Stability, Increases logP) Q2->Phenyl No (Bulk Tolerated) Isoxazole Select ISOXAZOLE (Alternative geometry, High Stability) Oxazole->Isoxazole If Potency Drops

Figure 2: Decision tree for selecting a furan bioisostere based on structural requirements.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Journal of Drug Metabolism & Toxicology. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Pillai, N., et al. (2022).[6] Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold. MDPI Pharmaceuticals. Link

  • Zhang, S., et al. (2018). Furan vs. Thiophene: A Comprehensive Comparison of Metabolic Stability and Bioactivity in Kinase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.